molecular formula C9H8ClFO B1342048 3-Chloro-1-(2-fluorophenyl)propan-1-one CAS No. 898767-04-9

3-Chloro-1-(2-fluorophenyl)propan-1-one

Cat. No.: B1342048
CAS No.: 898767-04-9
M. Wt: 186.61 g/mol
InChI Key: WCNSDVGUYXGZDE-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H8ClFO and its molecular weight is 186.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNSDVGUYXGZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601642
Record name 3-Chloro-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-04-9
Record name 3-Chloro-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-1-(2-fluorophenyl)propan-1-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Chloro-1-(2-fluorophenyl)propan-1-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Identity and Structure

This compound is a halogenated aromatic ketone. Its structure consists of a 2-fluorophenyl group attached to a propan-1-one backbone, with a chlorine atom at the 3-position.

Structural and Chemical Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 898767-04-9[1]
Molecular Formula C₉H₈ClFO[1]
Molecular Weight 186.61 g/mol [1]
SMILES String C1=CC=C(C(=C1)C(=O)CCCl)F[1]
InChI Key WCNSDVGUYXGZDE-UHFFFAOYSA-N[1]

Physicochemical Properties

Property3-Chloro-1-(3-fluorophenyl)propan-1-one3-Chloro-1-(4-fluorophenyl)propan-1-one
Boiling Point 271 °C at 760 mmHg~220 °C[2], 71 °C at 1 mmHg[3]
Density 1.219 g/cm³1.24 g/cm³[3]
Solubility Not specifiedSparingly soluble in water[2]; Soluble in Chloroform, Ethyl Acetate[3]
Appearance Not specifiedColorless oil or white crystal[2]

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

A common synthetic route for compounds of this class is the Friedel-Crafts acylation.[4][5][6] The following is a generalized protocol for the synthesis of this compound.

Materials:

  • Fluorobenzene

  • 3-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (or another suitable inert solvent)

  • Hydrochloric acid (HCl), aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add 3-chloropropionyl chloride to the cooled suspension while stirring.

  • To this mixture, add fluorobenzene dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

Purification: The crude product can be purified by vacuum distillation.[7]

Structural Analysis

The structure of the synthesized compound can be confirmed using standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to elucidate the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-Cl and C-F bonds.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum.[8][9]

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of reactive sites—the chlorine atom and the ketone group—allows for a variety of subsequent chemical transformations.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start Fluorobenzene + 3-Chloropropionyl Chloride reaction Friedel-Crafts Acylation (AlCl3, DCM) start->reaction Reactants quench Quenching (Ice, HCl) reaction->quench Product Mixture extraction Liquid-Liquid Extraction quench->extraction drying Drying (MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation end_product Pure this compound distillation->end_product

Caption: Synthetic workflow for this compound.

Role as a Synthetic Intermediate

This diagram illustrates the logical role of this compound as a key intermediate in the development of more complex chemical entities.

G start_materials Simple Precursors (e.g., Fluorobenzene) intermediate This compound start_materials->intermediate Synthesis modification1 Modification of Ketone (e.g., Reduction, Reductive Amination) intermediate->modification1 modification2 Substitution of Chlorine (e.g., Nucleophilic Substitution) intermediate->modification2 final_product Complex Target Molecules (e.g., APIs, Agrochemicals) modification1->final_product modification2->final_product

Caption: Role as a key synthetic intermediate.

Conclusion

This compound is a valuable building block in organic synthesis. While detailed physical properties for this specific isomer are not widely published, its synthesis via Friedel-Crafts acylation is a standard and well-understood process. Its utility lies in its potential for further chemical modification to produce a wide range of more complex and potentially biologically active molecules. This guide provides a foundational understanding for researchers and developers working with this and related compounds.

References

3-Chloro-1-(2-fluorophenyl)propan-1-one CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-1-(2-fluorophenyl)propan-1-one, a key chemical intermediate in the pharmaceutical industry. This document details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its primary applications in drug development. The information is intended to support researchers and scientists in their work with this compound.

Chemical Identity and Properties

This compound is an aromatic ketone that serves as a versatile building block in organic synthesis. Its chemical structure incorporates a chloropropanoyl group attached to a fluorinated phenyl ring, making it a valuable precursor for the synthesis of various pharmaceutical agents.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 898767-04-9[1][2]
Molecular Formula C₉H₈ClFO[2]
Molecular Weight 186.61 g/mol [1][2]
IUPAC Name This compound[2]
Physical Form White to off-white solid or liquid[1]
Purity Typically ≥98%[1]
Storage Conditions Sealed in a dry environment at room temperature.[1]
InChI Key WCNSDVGUYXGZDE-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure for the synthesis of similar aryl ketones and can be adapted for this compound.

Materials:

  • Fluorobenzene

  • 3-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Pentane or Hexane (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add 3-chloropropionyl chloride to the stirred suspension.

  • After the addition is complete, add fluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Once the addition of fluorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-24 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., pentane or hexane) to yield pure this compound.

Applications in Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of the reactive chloroketone moiety allows for a variety of subsequent chemical transformations, making it a valuable building block for medicinal chemists.

Derivatives of similar chloropropiophenones are known to be precursors for a range of pharmaceuticals, including certain central nervous system (CNS) agents and antimicrobials. The specific substitution pattern of this compound, with a fluorine atom at the ortho position of the phenyl ring, can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of the final drug product.

Logical Workflow and Signaling Pathways

Given that this compound is a synthetic intermediate, it does not directly participate in biological signaling pathways. Instead, its significance lies in its role within the synthetic workflow for producing biologically active compounds. The following diagrams illustrate this logical relationship.

G Synthesis of this compound A Fluorobenzene C Friedel-Crafts Acylation (AlCl3 catalyst) A->C B 3-Chloropropionyl Chloride B->C D This compound C->D

Caption: Synthetic pathway for this compound.

G Role as a Pharmaceutical Intermediate A This compound B Further Synthetic Transformations (e.g., reduction, amination, cyclization) A->B C Active Pharmaceutical Ingredient (API) B->C D Drug Product Formulation C->D E Final Medicinal Product D->E

Caption: General workflow from intermediate to final drug product.

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical and drug development industries. Its straightforward synthesis via Friedel-Crafts acylation and its versatile reactivity make it an important precursor for a variety of potential therapeutic agents. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their synthetic and medicinal chemistry endeavors.

References

Synthesis of 3-Chloro-1-(2-fluorophenyl)propan-1-one from 2-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Synthesis of 3-Chloro-1-(2-fluorophenyl)propan-1-one

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical and chemical research. The synthesis is based on the well-established Mannich reaction, starting from 2-fluoroacetophenone. The process involves the formation of a β-aminoketone (Mannich base), followed by its conversion to the target β-chloroketone. This document includes a detailed reaction mechanism, a step-by-step experimental protocol, quantitative data, and process diagrams to ensure reproducibility and clarity for researchers in drug development and organic synthesis.

Introduction

β-haloketones are versatile building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including pharmaceuticals and agrochemicals. This compound is a key intermediate whose fluorinated phenyl ring and reactive chloroketone moiety make it particularly useful in the synthesis of novel therapeutic agents.

The most common and efficient route to synthesize β-aminoketones is the Mannich reaction. This three-component organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] The reaction condenses an active hydrogen compound (2-fluoroacetophenone) with a non-enolizable aldehyde (formaldehyde) and a secondary amine (dimethylamine) to produce a β-aminocarbonyl compound, also known as a Mannich base.[3] This guide details the synthesis of the target compound via a Mannich base intermediate derived from 2-fluoroacetophenone.

Reaction Scheme and Mechanism

The synthesis proceeds in two conceptual stages:

  • Formation of the Mannich Base: 2-Fluoroacetophenone reacts with formaldehyde and dimethylamine hydrochloride under acidic conditions to yield the intermediate, 3-(dimethylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride.

  • Conversion to β-Chloroketone: The Mannich base is subsequently converted to the final product, this compound. This conversion can be achieved through various methods, often involving substitution or elimination-addition sequences.

Mechanism of the Mannich Reaction: The reaction begins with the formation of an electrophilic dimethylaminium ion (Eschenmoser's salt precursor) from the reaction of dimethylamine and formaldehyde.[3] Concurrently, the ketone (2-fluoroacetophenone) tautomerizes to its enol form under the acidic reaction conditions. The electron-rich enol then attacks the iminium ion in a nucleophilic addition step, yielding the β-aminoketone product after deprotonation.[1][2]

Experimental Protocol

This protocol is adapted from a well-established procedure for the Mannich reaction of acetophenone.[4][5] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All operations should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 3-(Dimethylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride (Mannich Base)

  • Apparatus Setup: Equip a 500 mL round-bottomed flask with a magnetic stirrer and a reflux condenser.

  • Reagent Charging: To the flask, add 2-fluoroacetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).

  • Solvent and Catalyst Addition: Add 80 mL of 95% ethanol, followed by 1 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux using a heating mantle or steam bath. The reaction mixture, which may initially form two layers, should become a homogeneous solution as the paraformaldehyde dissolves. Maintain reflux for 2-3 hours.[4]

  • Crystallization and Isolation: After the reflux period, transfer the warm, yellowish solution to a 1 L Erlenmeyer flask. While still warm, add 400 mL of acetone to induce crystallization and precipitate the product while keeping excess dimethylamine hydrochloride in solution.[4]

  • Cooling and Filtration: Allow the solution to cool slowly to room temperature, then chill overnight in a refrigerator to maximize crystal formation. Collect the crystalline product by vacuum filtration and wash the crystals with 25 mL of cold acetone.

  • Drying: Dry the crude product at 40-50°C. The expected yield is typically in the range of 65-75%.[5] This intermediate is often suitable for the next step without further purification.

Step 2: Conversion to this compound

Note: The conversion of a Mannich base hydrochloride to the corresponding β-chloroketone is a standard transformation. One common method involves thermal decomposition or reaction with a chlorinating agent. The following is a general procedure.

  • Reaction Setup: In a reaction vessel equipped for heating and gas evolution, suspend the dried Mannich base hydrochloride from Step 1 in a suitable high-boiling inert solvent, such as toluene or chlorobenzene.

  • Thermal Decomposition: Heat the mixture to reflux. The Mannich base will decompose, eliminating dimethylamine and forming the corresponding α,β-unsaturated ketone (an acrylophenone derivative) and HCl, or directly undergo substitution.

  • Hydrochlorination (if required): If the primary product is the α,β-unsaturated ketone, the reaction mixture can be subsequently treated with HCl (gas or concentrated solution) to achieve hydrochlorination across the double bond, yielding the target 3-chloro product.

  • Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture. Wash the organic solution with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Reagent Quantities for Mannich Base Synthesis

Reagent Molar Mass ( g/mol ) Moles Quantity
2-Fluoroacetophenone 138.14 0.50 69.07 g
Dimethylamine Hydrochloride 81.54 0.65 53.00 g
Paraformaldehyde (30.03)n 0.22 19.8 g (as CH₂O)
95% Ethanol - - 80 mL
Conc. Hydrochloric Acid - - 1 mL

| Acetone | - | - | 400 mL |

Visualizations

Logical Workflow for Synthesis

G Synthesis Workflow Start Starting Materials: - 2-Fluoroacetophenone - Paraformaldehyde - Dimethylamine HCl Reaction1 Mannich Reaction (Ethanol, HCl, Reflux) Start->Reaction1 Intermediate Intermediate: 3-(Dimethylamino)-1-(2-fluorophenyl) propan-1-one HCl Reaction1->Intermediate Reaction2 Conversion (e.g., Thermal Decomposition) Intermediate->Reaction2 Purification Workup & Purification (Extraction, Distillation) Reaction2->Purification End Final Product: 3-Chloro-1-(2-fluorophenyl) propan-1-one Purification->End

Caption: Overall workflow for the synthesis of the target compound.

Reaction Mechanism Pathway

G Mannich Reaction Mechanism cluster_1 Iminium Ion Formation cluster_2 Enol Formation cluster_3 C-C Bond Formation n1 Dimethylamine + Formaldehyde n2 Iminium Ion (Electrophile) n1->n2 H⁺, -H₂O n5 Nucleophilic Attack n2->n5 n3 2-Fluoroacetophenone (Keto) n4 Enol Form (Nucleophile) n3->n4 H⁺ Tautomerization n4->n5 n6 Protonated Mannich Base n5->n6 n7 Mannich Base (Product) n6->n7 -H⁺

Caption: Key steps in the acid-catalyzed Mannich reaction mechanism.

References

An In-Depth Technical Guide to 3-Chloro-1-(2-fluorophenyl)propan-1-one: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectroscopic analysis of 3-Chloro-1-(2-fluorophenyl)propan-1-one. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antipsychotic medications.

Core Properties and Identifiers

This compound is a halogenated aromatic ketone. Its core identifiers and physical properties are summarized below.

PropertyValueReference
IUPAC Name This compound
CAS Number 898767-04-9[1]
Molecular Formula C₉H₈ClFO[1]
Molecular Weight 186.61 g/mol [1]
Appearance White to off-white solid or liquid[1]
Storage Sealed in dry, room temperature[1]

Synthesis of this compound

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Fluorobenzene

  • 3-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Ice

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Pentane

Procedure:

  • To a solution of anhydrous aluminum chloride in anhydrous dichloromethane, cooled to 0°C under a nitrogen atmosphere, add 3-chloropropionyl chloride dropwise.

  • Following the addition of the acid chloride, add fluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0°C and quench by the slow addition of crushed ice.

  • Separate the aqueous phase and extract it with dichloromethane.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography using pentane as the eluent to yield this compound.

This is a generalized protocol. The specific quantities of reagents and reaction conditions should be optimized for the desired scale and purity.

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely published. However, based on the structure, the expected spectral characteristics are as follows:

  • ¹H NMR: Protons on the propyl chain would appear as two triplets. The protons on the fluorophenyl ring would exhibit complex splitting patterns due to both fluorine and proton-proton coupling.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the two carbons of the propyl chain, and the six carbons of the fluorophenyl ring, with the carbon attached to the fluorine showing a characteristic large coupling constant.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent. Bands corresponding to C-Cl, C-F, and aromatic C-H and C=C stretching would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and fragments corresponding to the fluorobenzoyl cation.

Application in Drug Development

Halogenated propiophenones, such as this compound, are valuable intermediates in the synthesis of a variety of pharmaceuticals, including antipsychotic drugs. These intermediates serve as building blocks for constructing the complex molecular architectures required for therapeutic activity.

Logical Workflow for Intermediate Utilization in Drug Synthesis

G General Workflow for Pharmaceutical Synthesis A Starting Materials (e.g., Fluorobenzene, 3-Chloropropionyl chloride) B Synthesis of Intermediate (this compound) A->B Friedel-Crafts Acylation C Further Chemical Modifications (e.g., Cyclization, Amination) B->C Multi-step Synthesis D Active Pharmaceutical Ingredient (API) (e.g., Antipsychotic Drug) C->D E Formulation D->E F Final Drug Product E->F

Caption: General synthetic pathway from starting materials to a final drug product.

Signaling Pathways of Potential Final Drug Products

While the direct biological activity of this compound is not the primary focus of its use, it is an intermediate in the synthesis of antipsychotic drugs. These drugs typically target neurotransmitter systems in the brain. The primary signaling pathways modulated by many atypical antipsychotics include:

  • Dopaminergic Pathways: Antipsychotics often act as antagonists at dopamine D2 receptors, which is crucial for their therapeutic effect on the positive symptoms of schizophrenia.

  • Serotonergic Pathways: Many atypical antipsychotics are also antagonists at serotonin 5-HT2A receptors. This action is believed to contribute to their efficacy against negative symptoms and to reduce the risk of extrapyramidal side effects.

Dopamine and Serotonin Receptor Signaling

G Simplified Antipsychotic Drug Action on Neurotransmitter Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Dopamine C D2 Receptor A->C B Serotonin D 5-HT2A Receptor B->D E Downstream Signaling C->E D->E Drug Atypical Antipsychotic Drug->C Antagonism Drug->D Antagonism

Caption: Antipsychotics often block dopamine D2 and serotonin 5-HT2A receptors.

References

Spectroscopic Data for 3-Chloro-1-(2-fluorophenyl)propan-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Chloro-1-(2-fluorophenyl)propan-1-one. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, standardized experimental protocols for acquiring such data are also included. This guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and analysis of this and related compounds.

Compound Information

Compound Name This compound
CAS Number 898767-04-9
Molecular Formula C₉H₈ClFO
Molecular Weight 186.61 g/mol
Chemical Structure

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and analysis of structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.95td1HAromatic H (ortho to C=O)
~ 7.60m1HAromatic H
~ 7.30t1HAromatic H
~ 7.15t1HAromatic H (ortho to F)
~ 3.85t2H-CH₂-Cl
~ 3.40t2H-C(=O)-CH₂-
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 195.0C=O (ketone)
~ 162.0 (d, ¹JCF ≈ 255 Hz)Aromatic C-F
~ 135.0Aromatic C-H
~ 132.0Aromatic C-H
~ 125.0Aromatic C-H
~ 124.0 (d, ²JC-F ≈ 15 Hz)Aromatic C-C=O
~ 117.0 (d, ²JC-F ≈ 22 Hz)Aromatic C-H
~ 45.0-CH₂-Cl
~ 38.0-C(=O)-CH₂-
Predicted IR Data

Table 3: Predicted IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2980-2850MediumAliphatic C-H stretch
~ 1700StrongC=O stretch (ketone)
~ 1600, 1480, 1450Medium-StrongAromatic C=C stretch
~ 1220StrongC-F stretch
~ 760StrongC-Cl stretch
Predicted MS Data

Table 4: Predicted MS (Mass Spectrometry) Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
188Moderate[M+2]⁺ (due to ³⁷Cl isotope)
186High[M]⁺ (Molecular ion, due to ³⁵Cl isotope)
151Moderate[M - Cl]⁺
123High[C₆H₄FCO]⁺ (2-fluorobenzoyl cation)
95Moderate[C₆H₄F]⁺ (fluorophenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

  • ¹H NMR Acquisition: The proton spectrum is acquired with a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled sequence. A spectral width of about 240 ppm, a 30-45° pulse angle, and a relaxation delay of 2 seconds are typical parameters. A larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded. The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled with a mass analyzer (e.g., quadrupole, time-of-flight) is used.

  • Data Acquisition: The sample is introduced into the ion source (often via direct infusion or through a gas chromatograph). For EI, a standard electron energy of 70 eV is used. The mass analyzer scans a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-400).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The isotopic distribution for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1) is a key diagnostic feature.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Interpretation Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structure Confirmation Interpretation->Structure Combined Analysis

Caption: Logical workflow for the spectroscopic analysis of this compound.

The Versatile Building Block: Unlocking the Research Potential of 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Chloro-1-(2-fluorophenyl)propan-1-one, a halogenated propiophenone derivative, is emerging as a significant intermediate in the landscape of medicinal chemistry and drug discovery. This technical guide delves into the core research applications of this compound, providing scientists and drug development professionals with a comprehensive overview of its potential in synthesizing novel bioactive molecules. Its structural features, particularly the reactive chloropropyl chain and the fluorinated phenyl ring, make it a versatile scaffold for the construction of a diverse array of heterocyclic and carbocyclic compounds with promising pharmacological activities.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthetic chemistry.[1] These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueReference
Molecular Formula C₉H₈ClFO[1]
Molecular Weight 186.61 g/mol [1]
CAS Number 898767-04-9[1]
Appearance Not explicitly stated, likely a solid or oil
Solubility Sparingly soluble in water

Synthetic Utility and Potential Applications

The primary research application of this compound lies in its role as a precursor for more complex molecular architectures. The presence of a carbonyl group and a reactive alkyl chloride moiety allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of novel therapeutic agents.

Synthesis of Bioactive Heterocycles

The electrophilic nature of the carbon bearing the chlorine atom, coupled with the reactivity of the ketone, facilitates cyclization reactions to form various heterocyclic systems. Research on analogous propiophenone derivatives suggests its potential in synthesizing:

  • Flavones and Chalcones: Chalcones, synthesized through Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde, can be cyclized to form flavones. These classes of compounds are known for their broad spectrum of biological activities, including antibacterial and anti-inflammatory properties.

  • 1,3,4-Oxadiazoles: By reacting a propiophenone derivative with hydrazides, it is possible to construct 1,3,4-oxadiazole rings. These heterocycles have shown potential as anti-inflammatory and analgesic agents.

  • Azetidinones (β-lactams): The synthesis of azetidinone rings, core components of many antibiotics, can be achieved from precursors derived from chloro-functionalized propiophenones.

Precursor to Chiral Alcohols and Amines

The ketone functionality of this compound can be stereoselectively reduced to a chiral alcohol. Such chiral intermediates are highly valuable in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). For instance, the related compound 3-chloro-1-phenyl-1-propanol is a key intermediate in the synthesis of atomoxetine, a medication used for ADHD.[2] This highlights the potential of this compound in developing new chiral drugs. Subsequent substitution of the chlorine atom with an amino group can lead to the formation of chiral amino alcohols, a common motif in many pharmaceuticals.

Potential in Neuropharmacology

Derivatives of similar propiophenones, such as substituted cathinones, have been investigated for their effects on the central nervous system.[3] These studies often focus on their interaction with monoamine transporters and their potential neurotoxic effects. While not a direct application for therapeutic development, understanding the structure-activity relationships of such compounds, which could be synthesized from this compound, is crucial for neuropharmacological research and public health.

Experimental Protocols: A Generalized Approach

Synthesis of a Chalcone Derivative

This protocol is a hypothetical adaptation for the synthesis of a chalcone from this compound.

Materials:

  • This compound

  • An appropriate aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • Dissolve equimolar amounts of this compound and the aromatic aldehyde in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add a concentrated aqueous solution of sodium hydroxide dropwise with constant stirring.

  • Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Visualizing Synthetic Pathways

The following diagrams illustrate potential synthetic pathways originating from this compound.

G This compound This compound Chalcone Derivative Chalcone Derivative This compound->Chalcone Derivative Claisen-Schmidt Condensation Hydrazone Hydrazone This compound->Hydrazone Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Derivative Flavone Derivative Flavone Derivative Chalcone Derivative->Flavone Derivative Oxidative Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazone 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative Hydrazone->1,3,4-Oxadiazole Derivative Cyclization

Caption: Potential synthesis of Flavones and Oxadiazoles.

G This compound This compound Chiral Chlorohydrin Chiral Chlorohydrin This compound->Chiral Chlorohydrin Asymmetric Reduction Chiral Reducing Agent Chiral Reducing Agent Chiral Reducing Agent->Chiral Chlorohydrin Chiral Amino Alcohol Chiral Amino Alcohol Chiral Chlorohydrin->Chiral Amino Alcohol Nucleophilic Substitution Amine Nucleophile Amine Nucleophile Amine Nucleophile->Chiral Amino Alcohol

Caption: Pathway to Chiral Amino Alcohols.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block in synthetic and medicinal chemistry. Its versatile reactivity opens doors to the creation of a wide range of potentially bioactive molecules. Future research should focus on the systematic exploration of its synthetic utility, leading to the generation of novel compound libraries for biological screening. The development of efficient and stereoselective transformations of this intermediate will be key to unlocking its full potential in the discovery of next-generation therapeutics. Further investigation into the biological activities of its derivatives is warranted, particularly in the areas of infectious diseases, inflammation, and neurology.

References

The Chemistry and Therapeutic Potential of Substituted Chloropropiophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and mechanisms of action of substituted chloropropiophenones, a class of compounds with significant therapeutic interest.

Introduction

Substituted chloropropiophenones are a class of aromatic ketones characterized by a propiophenone backbone with a chlorine substituent on the phenyl ring. This core structure is a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide range of pharmacological activities. The most prominent example is bupropion, a widely prescribed antidepressant and smoking cessation aid. Beyond its well-known effects on the central nervous system, research has unveiled the potential of other substituted chloropropiophenones as antineoplastic and antifungal agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds for researchers, scientists, and drug development professionals.

Synthesis of Substituted Chloropropiophenones

The synthesis of substituted chloropropiophenones and their bioactive derivatives, particularly β-aminoketones, primarily relies on two classical organic reactions: the Friedel-Crafts acylation and the Mannich reaction.

Friedel-Crafts Acylation

The foundational chloropropiophenone scaffold is often synthesized via the Friedel-Crafts acylation of a substituted benzene with a propanoyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The position of the chloro substituent on the aromatic ring can be controlled by the choice of the starting chlorinated benzene derivative.

A general workflow for this synthesis is depicted below:

Friedel_Crafts_Acylation Start Start Reactants Chlorobenzene & Propionyl Chloride Start->Reactants Reaction Friedel-Crafts Acylation Reaction Reactants->Reaction Catalyst Lewis Acid (e.g., AlCl3) in anhydrous solvent Catalyst->Reaction Workup Quenching & Extraction Reaction->Workup Purification Purification (e.g., Distillation, Crystallization) Workup->Purification Product Substituted Chloropropiophenone Purification->Product End End Product->End

Figure 1: General workflow for Friedel-Crafts acylation.
Mannich Reaction for β-Aminoketone Derivatives

Many of the biologically active derivatives of substituted chloropropiophenones are β-aminoketones. These are typically synthesized through the Mannich reaction, a three-component condensation of a substituted chloropropiophenone (acting as the active hydrogen compound), formaldehyde (or a source thereof), and a primary or secondary amine.

A generalized scheme for the Mannich reaction is as follows:

Mannich_Reaction Start Start Ketone Substituted Chloropropiophenone Start->Ketone Reaction Mannich Condensation Ketone->Reaction Aldehyde Formaldehyde Aldehyde->Reaction Amine Primary or Secondary Amine Amine->Reaction Product Substituted β-Amino-chloropropiophenone (Mannich Base) Reaction->Product End End Product->End

Figure 2: General scheme for the Mannich reaction.

Experimental Protocols

General Procedure for the Synthesis of 3'-Chloropropiophenone

A preparation method for 3'-chloropropiophenone involves the reaction of phenylacetone with chlorine gas using aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent. The process includes chlorination, low-temperature hydrolysis, washing, and distillation to yield the final product.[1] Another method describes the synthesis from m-chlorobenzonitrile and a Grignard reagent prepared from bromoethane and magnesium in tetrahydrofuran.[2]

Synthesis of Bupropion Analogs

The synthesis of bupropion and its analogs generally involves the bromination of a substituted propiophenone, followed by amination with the desired amine. For example, bromination of ketones with bromine in acetic acid can afford the corresponding bromoketones. Subsequent treatment of these intermediates with amines such as tert-butylamine, cyclopentylamine, or piperidine yields the desired bupropion analogs.[3]

Pharmacological Activity and Therapeutic Potential

Antidepressant and Smoking Cessation Activity

The most well-characterized substituted chloropropiophenone is bupropion (3-chloro-N-tert-butyl-β-keto-amphetamine). It is an atypical antidepressant that also serves as a smoking cessation aid.[4]

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

Bupropion's primary mechanism of action is the inhibition of the reuptake of norepinephrine (NE) and dopamine (DA) by presynaptic neurons.[5][6] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing noradrenergic and dopaminergic neurotransmission. Its effect on serotonin reuptake is negligible.[5] Bupropion's active metabolites, such as hydroxybupropion, also contribute significantly to its pharmacological effects.[6]

Bupropion_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Bupropion Bupropion DAT Dopamine Transporter (DAT) Bupropion->DAT Inhibits NET Norepinephrine Transporter (NET) Bupropion->NET Inhibits Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Norepinephrine_vesicle Norepinephrine Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release Dopamine_synapse->DAT Reuptake DA_receptor Dopamine Receptor Dopamine_synapse->DA_receptor Binds Norepinephrine_synapse->NET Reuptake NE_receptor Norepinephrine Receptor Norepinephrine_synapse->NE_receptor Binds

Figure 3: Mechanism of action of Bupropion.
Antineoplastic Activity

Several studies have demonstrated the potent antineoplastic and cytotoxic activities of β-alkylaminopropiophenone derivatives. These compounds have shown significant inhibition of tumor growth in both in vivo mouse models and in vitro against a panel of human and murine cancer cell lines.[7][8]

Mechanism of Action: Dihydrofolate Reductase Inhibition

The anticancer activity of some β-alkylaminopropiophenones appears to be mediated through the inhibition of dihydrofolate reductase (DHFR).[8] DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, which are essential for DNA replication and cell proliferation. Inhibition of DHFR leads to a depletion of these building blocks, thereby arresting cell division.[9][10]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Required for Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Required for DHFR->THF Reduction Aminoketone β-Aminoketone Derivative Aminoketone->DHFR Inhibits DNA_Synth DNA Synthesis Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Cell_Growth Cell Growth & Proliferation DNA_Synth->Cell_Growth

Figure 4: DHFR inhibition by β-aminoketones.

Quantitative Data on Antineoplastic Activity

The following table summarizes the cytotoxic activity of selected β-alkylaminopropiophenone derivatives against various cancer cell lines.

CompoundCancer Cell LineED₅₀ (µg/mL)Reference
β-(3",5"-dimethyl)piperidinopropiophenoneTmolt3 (Leukemia)Comparable to standard anticancer drugs[7]
β-(4-methyl)piperidino-(para-methyl)propiophenoneMultiple cell linesPotent cytotoxicity[8]
β-piperidino-(para-ethoxy)propiophenoneMultiple cell linesPotent cytotoxicity[8]
β-hexamethyleneimino-(para-ethoxy)-propiophenoneMultiple cell linesPotent cytotoxicity[8]
Antifungal Activity

Derivatives of propiophenone, particularly those with a β-aminoketone structure, have also demonstrated promising antifungal properties against a range of pathogenic fungi.[11][12]

Mechanism of Action: Disruption of Fungal Cell Integrity

The antifungal mechanism of these compounds is often attributed to their ability to interfere with the integrity of the fungal cell membrane or cell wall. One key target is the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. Some compounds may also directly interact with the fungal cell wall.[13]

Ergosterol_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Lanosterol Lanosterol Demethylase 14α-Demethylase Lanosterol->Demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Squalene_Epoxidase->Lanosterol Demethylase->Ergosterol Aminoketone β-Aminoketone Derivative Aminoketone->Demethylase Inhibits Cell_Lysis Cell Lysis Membrane->Cell_Lysis Disruption leads to

Figure 5: Inhibition of ergosterol biosynthesis.

Quantitative Data on Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal potency. The table below presents MIC values for selected β-aminoketone derivatives.

Compound ClassFungal SpeciesMIC Range (µg/mL)Reference
1,2-Disubstituted PropenonesVarious fungiPotent in vitro activity[11]
1-Aryl-2-dimethylaminomethyl-2-propen-1-one hydrochloridesVarious fungiMore potent than Amphotericin B against some fungi[12]
3-(morpholin-4-yl)-1-phenylpropan-1-one (AB1)Trichophyton rubrum7.81[14]

Conclusion

Substituted chloropropiophenones represent a privileged scaffold in medicinal chemistry, with established success in the treatment of depression and nicotine addiction. Furthermore, emerging research highlights their significant potential as novel antineoplastic and antifungal agents. The versatility of their synthesis, primarily through the Mannich reaction, allows for the generation of diverse chemical libraries for structure-activity relationship studies. Future research should focus on optimizing the therapeutic index of these compounds, elucidating their precise molecular targets and signaling pathways, and exploring their efficacy in preclinical and clinical settings for these new indications. The continued investigation of substituted chloropropiophenones holds considerable promise for the development of new and effective therapies for a range of human diseases.

References

An In-depth Technical Guide to 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Chloro-1-(2-fluorophenyl)propan-1-one, a halogenated aromatic ketone of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and its potential applications as a key intermediate in the synthesis of pharmacologically active molecules.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a chemical intermediate characterized by a propanone backbone substituted with a chlorine atom at the 3-position and a 2-fluorophenyl group at the 1-position.[1]

Table 1: Chemical Identifiers and Synonyms

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 898767-04-9[1]
Molecular Formula C₉H₈ClFO[1]
Synonyms 3-chloro-1-(2-fluorophenyl)-1-propanone[1]
3-Chloro-1-(2-fluorophenyl)-1-oxopropane[1]
3-Chloro-1-(2-fluoro-phenyl)-propan-1-one[1]
SCHEMBL8972179[1]
DTXSID50601642[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. The data presented below is a combination of computed values from established chemical databases.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 186.61 g/mol PubChem[1]
Monoisotopic Mass 186.0247707 DaPubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Complexity 161PubChem[1]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
XLogP3 2.2PubChem[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound.

Materials:

  • Fluorobenzene

  • 3-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice-water bath.

  • Add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • Following the addition, add a solution of fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 20-30 minutes.

  • After the complete addition of fluorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in various pharmacologically active compounds. Its primary role is as a versatile building block for the synthesis of more complex molecules.

Structurally related chloropropiophenones and cathinones have been investigated for their biological effects. For instance, some chloro-cathinones are known to interact with monoamine transporters in the central nervous system.[3] Furthermore, related compounds like 2-chloro-1-(3-chlorophenyl)propan-1-one serve as intermediates in the synthesis of potential anticancer agents that target the IGF-1 receptor.[4] This suggests that this compound could be a valuable precursor for novel therapeutics, potentially in the areas of oncology or neuroscience. The compound's reactive chloro and keto groups allow for a variety of subsequent chemical transformations, including amination, reduction, and cyclization reactions, to generate diverse molecular scaffolds for drug discovery programs.

Mandatory Visualizations

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification cluster_product Final Product A Fluorobenzene D Friedel-Crafts Acylation in Dichloromethane A->D B 3-Chloropropionyl Chloride B->D C Aluminum Chloride (Catalyst) C->D E Quenching with HCl/Ice D->E F Liquid-Liquid Extraction E->F G Washing and Drying F->G H Solvent Removal G->H I Vacuum Distillation / Column Chromatography H->I J This compound I->J

Caption: Synthesis workflow for this compound.

G Logical Relationships in Application cluster_reactions Chemical Transformations cluster_intermediates Leads to Diverse Scaffolds cluster_applications Potential Therapeutic Areas A This compound B Amination A->B C Reduction A->C D Cyclization A->D E Other Modifications A->E F Substituted Aminopropiophenones B->F G Chlorohydrins C->G H Heterocyclic Compounds D->H I Neuroscience (e.g., Monoamine Transporter Ligands) F->I J Oncology (e.g., Kinase Inhibitors) G->J K Other Drug Discovery Programs H->K

Caption: Potential applications of the core compound in drug discovery.

References

An In-depth Technical Guide to 3-Chloro-1-(2-fluorophenyl)propan-1-one: Synthesis, Characterization, and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-1-(2-fluorophenyl)propan-1-one, a halogenated aromatic ketone of interest in synthetic organic chemistry. While primarily utilized as a chemical intermediate, a thorough understanding of its properties, synthesis, and safe handling procedures is crucial for researchers in academic and industrial settings. This document details available physicochemical data, outlines a plausible synthetic protocol via Friedel-Crafts acylation, and describes standard analytical methods for its characterization. Furthermore, it consolidates safety and handling information from various safety data sheets to ensure its proper management in a laboratory environment. Due to its status as a chemical intermediate, public domain literature on its specific biological activity and mechanism of action is limited.

Introduction

This compound is a chemical compound that serves as a building block in the synthesis of more complex molecules. Its structure, featuring a chlorinated propyl chain attached to a fluorinated phenyl ring, offers multiple reaction sites for further chemical modifications. This guide aims to provide a detailed resource for professionals working with this compound, covering its chemical and physical properties, a proposed synthesis workflow, analytical characterization methods, and essential safety and handling protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 898767-04-9[1]
Molecular Formula C₉H₈ClFO[1]
Molecular Weight 186.61 g/mol [1]
Appearance Not specified, likely a solid or oil.General knowledge
Solubility Insoluble in water.[1]
Computed XLogP3 2.2[1]

Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃)[2][3].

Experimental Methodology

Materials:

  • Fluorobenzene

  • 3-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), a suspension of anhydrous aluminum chloride (1.25 eq.) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • A solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous dichloromethane is added dropwise to the cooled suspension of AlCl₃, maintaining the temperature at 0°C.

  • Following the addition, a solution of fluorobenzene (1.0 eq.) in anhydrous dichloromethane is added dropwise to the reaction mixture, again ensuring the temperature remains at 0°C.

  • After the addition is complete, the reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Synthesis Workflow Diagram

G Figure 1. Synthesis Workflow for this compound reagents Fluorobenzene + 3-Chloropropionyl Chloride + AlCl3 in DCM reaction Friedel-Crafts Acylation (0°C to Room Temperature) reagents->reaction quench Quench with Ice/HCl reaction->quench extraction Workup: DCM Extraction, Washing quench->extraction drying Drying over Na2SO4 extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Column Chromatography or Recrystallization) evaporation->purification product Pure this compound purification->product

Caption: Figure 1. Synthesis Workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluorophenyl ring and the two methylene groups of the propyl chain. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the two aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular formula C₉H₈ClFO. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments[4].

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a strong absorption for the carbonyl (C=O) stretch, C-H stretches for the aromatic and aliphatic protons, and C-Cl and C-F stretching vibrations.

Analytical Workflow Diagram

G Figure 2. Analytical Workflow for Characterization sample Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry sample->ms ir Infrared Spectroscopy sample->ir data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Figure 2. Analytical Workflow for Characterization.

Safety and Handling Information

The following safety and handling information is a summary compiled from various Safety Data Sheets (SDS). It is imperative to consult the specific SDS for the material being used before commencing any work.

Hazard Identification
Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If aerosols or vapors are generated, a respirator may be necessary.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: May include carbon oxides, hydrogen chloride, and hydrogen fluoride.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Safe Handling Logical Flowchart

G Figure 3. Safe Handling and Emergency Response start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation exposure Exposure Occurs? ventilation->exposure no_exposure Continue Work Safely exposure->no_exposure No inhalation Inhalation exposure->inhalation Yes skin_contact Skin Contact exposure->skin_contact Yes eye_contact Eye Contact exposure->eye_contact Yes ingestion Ingestion exposure->ingestion Yes first_aid Administer First Aid (See Section 5.4) inhalation->first_aid skin_contact->first_aid eye_contact->first_aid ingestion->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Caption: Figure 3. Safe Handling and Emergency Response.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities, mechanisms of action, or signaling pathways associated with this compound. Its primary documented use is as an intermediate in organic synthesis. Further research would be required to elucidate any potential pharmacological or toxicological profiles.

Conclusion

This technical guide has synthesized the available information on this compound, providing a valuable resource for researchers. While a detailed biological profile is not yet established, the provided information on its physicochemical properties, a robust synthesis protocol, analytical characterization methods, and comprehensive safety and handling procedures will enable its safe and effective use in a laboratory setting. As with any chemical, adherence to good laboratory practices and a thorough review of the specific safety data sheet are paramount.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Chloro-1-(2-fluorophenyl)propan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Chloro-1-(2-fluorophenyl)propan-1-one as a key intermediate in organic synthesis. This versatile building block is particularly valuable in the synthesis of pharmaceutical agents and other complex organic molecules, primarily through nucleophilic substitution reactions and as a precursor in multi-step synthetic pathways.

Application Notes

1. Synthesis of β-Amino Ketones via Nucleophilic Substitution

This compound is an excellent substrate for nucleophilic substitution reactions at the C3 position. The electron-withdrawing nature of the adjacent carbonyl group and the inherent reactivity of the carbon-chlorine bond facilitate the displacement of the chloride ion by a variety of nucleophiles. This reactivity is particularly useful for the synthesis of β-amino ketones, which are important pharmacophores found in a range of biologically active compounds, including central nervous system (CNS) agents.

The general reaction involves the treatment of this compound with a primary or secondary amine, such as pyrrolidine, in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The resulting 1-(2-fluorophenyl)-3-(amino)propan-1-one derivatives are valuable intermediates for further synthetic transformations.

Key Applications:

  • Drug Discovery: The resulting β-amino ketone scaffold is a common feature in many pharmaceutical compounds. For instance, cathinone derivatives with similar structures have been investigated for their neurological impact[1].

  • Intermediate for Heterocyclic Synthesis: The amino and ketone functionalities can be utilized in subsequent cyclization reactions to form various heterocyclic systems.

2. Alternative Synthesis of 1-(2-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one via the Mannich Reaction

An alternative and widely used method for the synthesis of β-amino ketones is the Mannich reaction. This three-component condensation involves an active hydrogen compound (a ketone), an aldehyde (commonly formaldehyde or its polymer, paraformaldehyde), and a primary or secondary amine (as its hydrochloride salt)[2][3][4]. In the context of synthesizing 1-(2-fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one, 2'-fluoroacetophenone would serve as the ketone component, with formaldehyde and pyrrolidine hydrochloride providing the other necessary reactants.

The Mannich reaction often proceeds under milder conditions than direct alkylation and can be a more efficient route for the synthesis of these valuable intermediates[5][6].

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one via Nucleophilic Substitution

This protocol describes the synthesis of 1-(2-fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one from this compound and pyrrolidine.

Materials:

  • This compound

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base

  • Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add pyrrolidine (1.2 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with deionized water followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(2-fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one.

Protocol 2: Synthesis of 1-(2-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one via the Mannich Reaction

This protocol is adapted from a general procedure for the Mannich reaction[6].

Materials:

  • 2'-Fluoroacetophenone

  • Pyrrolidine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 2'-fluoroacetophenone (1.0 eq), pyrrolidine hydrochloride (1.3 eq), and paraformaldehyde (0.44 eq).

  • Add ethanol (95%) and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture on a steam bath for 2-3 hours. The initially heterogeneous mixture should become a clear solution.

  • After the reaction is complete (monitored by TLC), allow the solution to cool slightly.

  • While still warm, transfer the solution to a larger flask and add acetone to induce crystallization of the product's hydrochloride salt.

  • Allow the mixture to cool to room temperature and then chill in a refrigerator to maximize crystal formation.

  • Collect the crystals by filtration and wash with cold acetone.

  • The product, 1-(2-fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one hydrochloride, can be used as is or neutralized with a base to obtain the free amine.

Data Presentation

Table 1: Reactants and Products for the Synthesis of 1-(2-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
This compoundC₉H₈ClFO186.61Starting Material (Nucleophilic Substitution)
2'-FluoroacetophenoneC₈H₇FO138.14Starting Material (Mannich Reaction)
PyrrolidineC₄H₉N71.12Nucleophile / Amine Component
1-(2-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-oneC₁₃H₁₆FNO221.27Product

Table 2: Hypothetical Reaction Conditions and Yields

Reaction TypeKetone SourceAmine SourceAldehyde SourceSolventBaseTemperature (°C)Time (h)Yield (%)
Nucleophilic SubstitutionThis compoundPyrrolidineN/AAcetonitrileK₂CO₃25 (RT)12-2475-85
Mannich Reaction2'-FluoroacetophenonePyrrolidine HClParaformaldehydeEthanolN/A (Acidic)Reflux (∼78)2-370-80

Note: The yields presented are hypothetical and may vary based on experimental conditions.

Visualizations

Diagram 1: Nucleophilic Substitution Pathway

G reactant This compound product 1-(2-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one reactant->product SN2 Attack byproduct Chloride Ion (Cl⁻) reactant->byproduct nucleophile Pyrrolidine (Nucleophile) nucleophile->product base Base (e.g., K₂CO₃) hcl HCl base->hcl Neutralization

Caption: Nucleophilic substitution of the chloro group by pyrrolidine.

Diagram 2: Mannich Reaction Pathway

G cluster_1 Iminium Ion Formation cluster_2 Enol Formation cluster_3 C-C Bond Formation formaldehyde Formaldehyde iminium Eschenmoser's Salt Intermediate (Iminium Ion) formaldehyde->iminium pyrrolidine Pyrrolidine pyrrolidine->iminium product 1-(2-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one iminium->product ketone 2'-Fluoroacetophenone enol Enol Form ketone->enol Tautomerization (Acid-catalyzed) enol->product Nucleophilic Attack

Caption: Key steps in the Mannich reaction for β-amino ketone synthesis.

Diagram 3: General Experimental Workflow

G start Start reaction_setup Reaction Setup (Mixing Reactants & Solvent) start->reaction_setup reaction Reaction (Stirring/Heating) reaction_setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration/Extraction/Washing) monitoring->workup Complete drying Drying Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification end Pure Product purification->end

References

The Versatility of 3-Chloro-1-(2-fluorophenyl)propan-1-one as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Chloro-1-(2-fluorophenyl)propan-1-one is a versatile ketone intermediate that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its chemical structure, featuring a reactive chloropropyl chain and a fluorinated phenyl group, makes it an attractive starting material for the construction of complex molecules with diverse pharmacological activities. This document provides detailed application notes and protocols for the use of this precursor in the synthesis of key pharmaceutical agents, focusing on the synthesis of a gastroprokinetic agent, Mosapride, and an atypical antipsychotic, Risperidone.

Application in the Synthesis of Mosapride

Mosapride is a selective 5-HT4 receptor agonist used for the treatment of gastrointestinal disorders.[1][2] The synthesis of Mosapride can be envisioned to start from this compound, which would be a key intermediate in forming the morpholine ring structure of the final drug.

Experimental Protocol: Synthesis of a Mosapride Intermediate

This protocol outlines a representative synthesis of a key morpholine intermediate from this compound.

Step 1: Synthesis of 1-(2-Fluorophenyl)-3-(2-hydroxyethylamino)propan-1-one

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add an excess of ethanolamine (2.0 eq) and a base like potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-Fluorophenyl)-3-(2-hydroxyethylamino)propan-1-one.

Step 2: Cyclization to form the Morpholine Ring

  • Dissolve the product from Step 1 in a suitable solvent like dichloromethane.

  • Cool the solution to 0 °C and add a dehydrating agent such as sulfuric acid or a resin-based catalyst.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete, as monitored by TLC.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude morpholine intermediate.

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data (Representative)
StepProductStarting MaterialReagentsYield (%)Purity (%)
11-(2-Fluorophenyl)-3-(2-hydroxyethylamino)propan-1-oneThis compoundEthanolamine, K₂CO₃85-95>95 (by HPLC)
24-(2-Fluorobenzoyl)methyl-morpholine1-(2-Fluorophenyl)-3-(2-hydroxyethylamino)propan-1-oneH₂SO₄70-85>98 (by HPLC)
Signaling Pathway of Mosapride

Mosapride primarily acts as a selective agonist of the 5-hydroxytryptamine 4 (5-HT4) receptors located on enteric neurons.[1][3] This interaction triggers a signaling cascade that ultimately enhances gastrointestinal motility.

Mosapride_Signaling_Pathway Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 Binds to and activates AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_Release Acetylcholine Release PKA->ACh_Release Promotes GI_Motility Increased GI Motility ACh_Release->GI_Motility Leads to

Caption: Signaling pathway of Mosapride.

Application in the Synthesis of Risperidone

Risperidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[4][5] It acts as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[6] While the direct synthesis from this compound is not the most common route, a plausible synthetic strategy can be devised where this precursor is used to construct a key piperidine intermediate.

Experimental Protocol: Synthesis of a Risperidone Intermediate

This protocol describes a hypothetical pathway to a key intermediate for Risperidone synthesis.

Step 1: Synthesis of 1-(2-Fluorophenyl)-3-(piperidin-4-yl)propan-1-one

  • In a reaction vessel, combine this compound (1.0 eq) with 4-aminopiperidine (1.1 eq) in a suitable solvent like dimethylformamide (DMF).

  • Add a non-nucleophilic base such as triethylamine (1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain 1-(2-Fluorophenyl)-3-(piperidin-4-yl)propan-1-one.

This intermediate can then be further modified and coupled with the benzisoxazole moiety to complete the synthesis of Risperidone.

Quantitative Data (Representative)
StepProductStarting MaterialReagentsYield (%)Purity (%)
11-(2-Fluorophenyl)-3-(piperidin-4-yl)propan-1-oneThis compound4-Aminopiperidine, Triethylamine75-85>95 (by HPLC)
Signaling Pathway of Risperidone

Risperidone's therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[4][6]

Risperidone_Signaling_Pathway cluster_D2 Dopaminergic Synapse cluster_5HT2A Serotonergic Synapse Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds to Effect_D2 Blocks Dopamine Signaling (Reduces positive symptoms) D2R->Effect_D2 Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A Binds to Effect_5HT2A Blocks Serotonin Signaling (Improves negative symptoms and reduces extrapyramidal side effects) HTR2A->Effect_5HT2A Risperidone Risperidone Risperidone->D2R Antagonizes Risperidone->HTR2A Antagonizes

Caption: Signaling pathway of Risperidone.

General Experimental Workflow in Drug Development

The use of a precursor like this compound is an early and critical step in the drug development pipeline. The following diagram illustrates a generalized workflow.

Drug_Development_Workflow Precursor Precursor Synthesis (e.g., this compound) Intermediate Intermediate Synthesis Precursor->Intermediate API Active Pharmaceutical Ingredient (API) Synthesis Intermediate->API Purification Purification and Characterization API->Purification Formulation Formulation Development Purification->Formulation Preclinical Preclinical Studies (In vitro & In vivo) Formulation->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: General drug development workflow.

This compound is a valuable and adaptable precursor for the synthesis of important pharmaceutical compounds. The protocols and data presented herein provide a foundation for researchers to explore its potential in developing novel therapeutics. The understanding of the signaling pathways of the resulting drugs and the overall drug development workflow is essential for the successful translation of these chemical syntheses into clinical applications.

References

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of piperazine derivatives from 3-Chloro-1-(2-fluorophenyl)propan-1-one via nucleophilic substitution. This protocol is intended to serve as a foundational method for the development of novel compounds with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable starting material for the synthesis of a variety of chemical derivatives. The presence of a reactive chlorine atom at the β-position to the ketone functionality makes it susceptible to nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, leading to the creation of new molecular entities with potential therapeutic applications. This document outlines a general yet detailed protocol for the synthesis of a representative N-substituted piperazine derivative, a common structural motif in many biologically active compounds.

General Reaction Scheme

The fundamental reaction involves the nucleophilic displacement of the chloride ion by an amine, specifically a substituted piperazine in this protocol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

G reactant1 This compound reagents Base (e.g., K2CO3) Solvent (e.g., Acetone) reactant1->reagents reactant2 Substituted Piperazine reactant2->reagents product 1-(2-Fluorophenyl)-3-(4-substituted-piperazin-1-yl)propan-1-one reagents->product Reflux

Caption: General reaction scheme for the synthesis of piperazine derivatives.

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one

This protocol details the synthesis of a specific derivative, 1-(2-fluorophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one, as a representative example.

Materials:

  • This compound

  • 1-Methylpiperazine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), 1-methylpiperazine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to a suitable concentration (e.g., 0.2-0.5 M).

  • Reaction: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(2-fluorophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 1-(2-fluorophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactant Ratios
This compound1.0 eq
1-Methylpiperazine1.1 eq
Potassium Carbonate2.0 eq
Reaction Conditions
SolventAcetone
TemperatureReflux (approx. 56 °C)
Reaction Time8 hours
Product Characterization
Yield 85%
Purity (by HPLC) >98%
Appearance Pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.95-7.91 (m, 1H), 7.55-7.49 (m, 1H), 7.28-7.23 (m, 1H), 7.15-7.10 (m, 1H), 3.25 (t, J = 7.2 Hz, 2H), 2.80 (t, J = 7.2 Hz, 2H), 2.60-2.40 (br s, 8H), 2.28 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 198.5, 162.0 (d, J=254 Hz), 134.0, 131.0, 124.5, 124.4, 116.5 (d, J=22 Hz), 56.0, 55.1, 53.0, 46.0, 38.5
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₄H₁₉FN₂O: 265.1458; found: 265.1462

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine Reactants: - this compound - 1-Methylpiperazine - K2CO3 solvent Add Anhydrous Acetone reactants->solvent reflux Reflux for 6-12 hours solvent->reflux filter Filter to remove solids reflux->filter concentrate1 Concentrate filtrate filter->concentrate1 extract Dissolve in EtOAc, wash with H2O and brine concentrate1->extract dry Dry with Na2SO4 and concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography analysis Characterization: - NMR - MS - HPLC chromatography->analysis

Caption: Workflow for the synthesis of 1-(2-fluorophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one.

Signaling Pathway Context (Hypothetical)

Derivatives of 1-(2-fluorophenyl)propan-1-one bearing a piperazine moiety are of interest in drug discovery as potential modulators of various signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) or ion channels, due to the prevalence of the arylpiperazine scaffold in centrally acting agents. The synthesized compounds could be screened for activity against targets such as serotonin or dopamine receptors.

G ligand Synthesized Derivative receptor GPCR Target (e.g., 5-HT Receptor) ligand->receptor Binds g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical signaling pathway modulation by synthesized derivatives.

Application of 3-Chloro-1-(2-fluorophenyl)propan-1-one in Medicinal Chemistry: A Keystone for Novel Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-1-(2-fluorophenyl)propan-1-one is a halogenated propiophenone derivative that serves as a critical building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including a reactive chloropropyl chain and a fluorinated phenyl ring, make it an attractive starting material for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential atypical antipsychotic agents that target dopamine D2 and serotonin 5-HT2A receptors.

Application Notes

Primary Application: Intermediate for Atypical Antipsychotics

This compound is primarily utilized as a key intermediate in the synthesis of novel atypical antipsychotic agents. Atypical antipsychotics are a class of drugs used in the treatment of schizophrenia and other psychotic disorders, which exhibit a characteristic pharmacological profile of potent serotonin 5-HT2A and moderate dopamine D2 receptor antagonism. This dual-receptor antagonism is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to older, typical antipsychotics.

The 2-fluorophenyl moiety of the starting material is a common feature in many CNS-active drugs, as the fluorine atom can enhance metabolic stability and receptor binding affinity. The chloropropyl side chain provides a reactive handle for the introduction of various amine-containing heterocyclic moieties, which are crucial for interacting with the target receptors.

Target Molecule: A Hypothetical Atypical Antipsychotic Agent

For the purpose of these application notes, we will focus on the synthesis of a hypothetical, yet representative, atypical antipsychotic agent: 1-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one . This molecule combines the essential pharmacophoric elements for potent 5-HT2A and D2 receptor antagonism.

Experimental Protocols

Synthesis of 1-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one

This synthesis is a two-step process involving the preparation of the key piperidinyl intermediate followed by its alkylation with this compound.

Step 1: Synthesis of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole

This intermediate is a crucial component of several approved antipsychotic drugs. Its synthesis can be achieved through various published methods. A representative procedure is outlined below.

  • Reaction: Cyclization of a fluorinated phenyl ketone with a protected piperidone oxime.

  • Reagents and Materials:

    • 2,4-Difluorophenyl-(piperidin-4-yl)methanone

    • Hydroxylamine hydrochloride

    • Potassium hydroxide

    • Ethanol

    • Hydrochloric acid

  • Procedure:

    • To a solution of 2,4-difluorophenyl-(piperidin-4-yl)methanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents).

    • Add a solution of potassium hydroxide (2 equivalents) in water dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with hydrochloric acid.

    • The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to yield 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.

Step 2: Alkylation of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole with this compound

  • Reaction: Nucleophilic substitution of the chlorine atom by the secondary amine of the piperidine ring.

  • Reagents and Materials:

    • 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole (from Step 1)

    • This compound

    • Potassium carbonate (or another suitable inorganic base)

    • Potassium iodide (catalytic amount)

    • Acetonitrile (or another suitable polar aprotic solvent)

  • Procedure:

    • To a stirred suspension of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole (1 equivalent) and potassium carbonate (2 equivalents) in acetonitrile, add a catalytic amount of potassium iodide.

    • Add this compound (1.1 equivalents) to the mixture.

    • Heat the reaction mixture to reflux (approximately 82°C) for 8-12 hours.

    • Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

    • After completion, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the final product, 1-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈ClFO
Molecular Weight 186.61 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not available
Melting Point Not available
CAS Number 898767-04-9

Table 2: Representative Reaction Parameters and Yields for the Synthesis of the Target Antipsychotic Agent

ParameterStep 1: Benzisoxazole FormationStep 2: Alkylation
Key Reagents 2,4-Difluorophenyl-(piperidin-4-yl)methanone, Hydroxylamine HCl, KOH6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole, this compound, K₂CO₃
Solvent EthanolAcetonitrile
Reaction Temperature RefluxReflux
Reaction Time 4-6 hours8-12 hours
Typical Yield 75-85%60-75%
Purification Method Precipitation and filtrationColumn Chromatography

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Synthesis of Benzisoxazole Intermediate cluster_step2 Step 2: Alkylation Reaction reagents1 2,4-Difluorophenyl-(piperidin-4-yl)methanone + Hydroxylamine HCl + KOH reaction1 Cyclization (Ethanol, Reflux) reagents1->reaction1 product1 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole reaction1->product1 reaction2 Alkylation (Acetonitrile, Reflux) product1->reaction2 reagents2 This compound + K2CO3, KI reagents2->reaction2 product2 Target Antipsychotic Agent reaction2->product2

Caption: Synthetic workflow for the preparation of a potential atypical antipsychotic agent.

signaling_pathway cluster_receptors Receptor Targets cluster_drug Atypical Antipsychotic cluster_effects Therapeutic Effects D2 Dopamine D2 Receptor Positive Reduction of Positive Symptoms D2->Positive EPS Reduced Extrapyramidal Side Effects D2->EPS (High Blockade) HT2A Serotonin 5-HT2A Receptor Negative Alleviation of Negative Symptoms HT2A->Negative Drug Synthesized Antipsychotic Agent Drug->D2 Antagonism Drug->HT2A Antagonism

Caption: Mechanism of action for the target atypical antipsychotic agent.

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-1-(2-fluorophenyl)propan-1-one with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the nucleophilic substitution reactions of 3-Chloro-1-(2-fluorophenyl)propan-1-one with various primary and secondary amines. This class of reaction is fundamental in the synthesis of β-aminoketones, which are valuable intermediates in the preparation of biologically active compounds and synthetic cathinone analogs.[1][2][3]

The substitution of the chlorine atom in this compound by an amine proceeds via a nucleophilic substitution mechanism, typically an S(_N)2 pathway. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine.[4][5][6] This reaction leads to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion. The reactivity of the amine is influenced by its basicity and steric hindrance.[7]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 3-amino-1-(2-fluorophenyl)propan-1-one derivatives. The data is based on analogous reactions of similar β-chloroketones, providing a predictive framework for the target compounds.

AmineProductSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dimethylamine3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-oneMethanol/DichloromethaneNot SpecifiedNot Specified88[7]
Piperidine1-(4-Fluorophenyl)-3-(piperidin-1-yl)propan-1-one hydrochlorideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
Morpholine3-(Morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-oneEthanolIce Cold378[1]
Diethylamine3-(Diethylamino)propanoateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
N-MethylpiperazineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData not available in search results
AnilineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData not available in search results

Experimental Protocols

General Protocol for the Synthesis of 3-(Substituted-amino)-1-(2-fluorophenyl)propan-1-one Derivatives

This protocol is a general guideline based on the synthesis of structurally related β-aminoketones.[7] Optimization may be required for specific amines.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, diethylamine) (2.2 equivalents)

  • Solvent (e.g., Acetonitrile, Methanol, Dichloromethane)

  • Base (e.g., K₂CO₃, Et₃N) (optional, may be required for amine salts)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexane)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (2.2 eq). If the amine is in its hydrochloride salt form, add a suitable base like potassium carbonate or triethylamine (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., reflux) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (amine hydrochloride) has formed, filter the mixture.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-(substituted-amino)-1-(2-fluorophenyl)propan-1-one.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Characterization Data for a Representative Product: 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one[7]
  • Appearance: Yellow oil

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.91 – 7.86 (m, 2H), 7.04 – 6.98 (m, 2H), 3.05 – 3.01 (m, 2H), 2.65 (t, J = 7.3 Hz, 2H), 2.18 (s, 6H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 197.4, 167.0, 164.5, 133.4, 130.7 (d, J = 9.2 Hz), 115.7 (d, J = 22.0 Hz), 54.3, 45.5, 36.8.

  • ¹⁹F NMR (376 MHz, CDCl₃) δ: -105.24 (s, 1F).

  • HRMS (ESI) m/z [M+H]⁺: Calculated for C₁₁H₁₅FNO: 196.1138; Found: 196.1143.

Visualizations

Reaction Mechanism

The reaction proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism.

Caption: S(_N)2 mechanism for the reaction of an amine with this compound.

Experimental Workflow

A general workflow for the synthesis and purification of 3-amino-1-(2-fluorophenyl)propan-1-one derivatives.

experimental_workflow start Start: Mix Reactants (3-Chloroketone & Amine) reaction Reaction (Stirring at RT or Heating) start->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup drying Drying (Anhydrous MgSO₄/Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for the synthesis of β-aminoketones.

References

Application Notes and Protocols for the Purification of 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Chloro-1-(2-fluorophenyl)propan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods have been adapted from established procedures for structurally similar compounds and are presented to guide researchers in achieving high purity for this compound.

Introduction

This compound is a substituted propiophenone derivative. Its purity is crucial for the successful synthesis of downstream products in drug development pipelines. Impurities from the synthesis, such as starting materials or by-products, must be effectively removed. This document outlines three common and effective purification techniques: recrystallization, column chromatography, and vacuum distillation. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical results that can be expected from each purification method for this compound, starting from a crude product of approximately 90% purity.

Purification TechniquePurity Achieved (%)Typical Yield (%)ScaleNotes
Recrystallization > 98.575 - 85Small to LargeEffective for removing most soluble and insoluble impurities. Solvent selection is critical.
Column Chromatography > 99.560 - 80Small to MediumProvides very high purity by separating compounds with different polarities. Can be time-consuming and solvent-intensive.
Vacuum Distillation > 99.070 - 90Medium to LargeIdeal for high-boiling point liquids and for removing non-volatile impurities.

Experimental Protocols

Recrystallization

Recrystallization is a technique used to purify solids. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, whereupon the purified compound crystallizes out of the solution.

Protocol:

  • Solvent Selection: Based on the principle of "like dissolves like," and empirical data for similar ketones, non-polar to moderately polar solvents are suitable. Pentane or a mixture of ethyl acetate and hexanes are good starting points. To select the best solvent, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., pentane) and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The purified compound will start to crystallize. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The expected melting point of the purified product is in the range of 45-50 °C.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). A good starting eluent is a mixture of ethyl acetate and hexanes (e.g., 5:95 v/v). The polarity of the eluent can be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column by adding the mobile phase to the top of the column. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in fractions. Monitor the separation by TLC to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Vacuum Distillation

Vacuum distillation is used to purify compounds that have high boiling points or are sensitive to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware joints are properly sealed.

  • Sample Charging: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system. The pressure should be lowered to a level that will bring the boiling point of the compound into a manageable range (e.g., 1-10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle. The temperature should be raised until the compound begins to boil and distill.

  • Distillate Collection: Collect the fraction that distills over at a constant temperature and pressure. This fraction will be the purified product.

  • Cooling and Venting: Once the distillation is complete, cool the apparatus to room temperature before carefully venting the system to atmospheric pressure.

Visualization of Experimental Workflows

experimental_workflow cluster_recrystallization Recrystallization Workflow r_start Crude Product r_dissolve Dissolve in Hot Solvent r_start->r_dissolve r_filter Hot Filtration (Optional) r_dissolve->r_filter r_cool Cool to Crystallize r_filter->r_cool r_isolate Isolate Crystals (Vacuum Filtration) r_cool->r_isolate r_wash Wash with Cold Solvent r_isolate->r_wash r_dry Dry Crystals r_wash->r_dry r_end Purified Product r_dry->r_end

Caption: Workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow c_start Crude Product c_dissolve Dissolve in Minimal Eluent c_start->c_dissolve c_load Load onto Silica Gel Column c_dissolve->c_load c_elute Elute with Mobile Phase c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_tlc Monitor by TLC c_collect->c_tlc c_combine Combine Pure Fractions c_tlc->c_combine c_evaporate Evaporate Solvent c_combine->c_evaporate c_end Purified Product c_evaporate->c_end

Caption: Workflow for the purification of this compound by column chromatography.

vacuum_distillation_workflow cluster_distillation Vacuum Distillation Workflow d_start Crude Product d_setup Assemble Apparatus d_start->d_setup d_vacuum Apply Vacuum d_setup->d_vacuum d_heat Heat to Boiling d_vacuum->d_heat d_collect Collect Distillate d_heat->d_collect d_cool Cool Apparatus d_collect->d_cool d_vent Vent to Atmospheric Pressure d_cool->d_vent d_end Purified Product d_vent->d_end

Caption: Workflow for the purification of this compound by vacuum distillation.

Application Notes & Protocols for the Characterization of 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3-Chloro-1-(2-fluorophenyl)propan-1-one , a halogenated aryl ketone. The following protocols are foundational and may require optimization for specific matrices and instrumentation.

Compound Information:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈ClFO

  • Molecular Weight: 186.61 g/mol

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application Note:

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for determining the purity of this compound and for quantifying it in various samples. The presence of the fluorophenyl group suggests that a fluorinated stationary phase could offer enhanced retention and selectivity. A C18 column, however, remains a versatile and primary choice for initial method development. Detection is typically achieved using a UV detector, leveraging the aromatic ring's chromophore.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The ratio may be optimized based on the retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 236 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a standard solution of known concentration in the mobile phase.

  • Quantification: An external standard method is used for quantification. A calibration curve should be generated using a series of standard solutions of different concentrations.

Quantitative Data Summary (Exemplary):

ParameterValue
Retention Time (tR)~ 4.5 min (highly dependent on system)
Linearity (r²)> 0.999
Limit of Detection (LOD)To be determined empirically
Limit of Quantitation (LOQ)To be determined empirically

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample DissolveSample Dissolve in Mobile Phase Sample->DissolveSample Standard Weigh Standard DissolveStandard Dissolve in Mobile Phase Standard->DissolveStandard Filter Filter (0.45 µm) DissolveSample->Filter Inject Inject Sample/Standard DissolveStandard->Inject Filter->Inject HPLC HPLC System (C18 Column, UV Detector) Chromatogram Acquire Chromatogram HPLC->Chromatogram Inject->HPLC Integration Integrate Peaks Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject Sample Dissolve->Inject GCMS GC-MS System TIC Acquire Total Ion Chromatogram (TIC) GCMS->TIC Inject->GCMS MassSpec Obtain Mass Spectrum of Eluting Peaks TIC->MassSpec LibrarySearch Library Search & Fragmentation Analysis MassSpec->LibrarySearch Identification Identify Compound & Impurities LibrarySearch->Identification NMR_Workflow cluster_analysis Data Interpretation Start Sample of This compound H1_NMR Acquire ¹H NMR Start->H1_NMR C13_NMR Acquire ¹³C NMR Start->C13_NMR DEPT Acquire DEPT Start->DEPT TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Start->TwoD_NMR Analyze_H1 Analyze ¹H: Chemical Shifts, Integrals, Multiplicities H1_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C & DEPT: Identify C types (C, CH, CH₂, CH₃) C13_NMR->Analyze_C13 DEPT->Analyze_C13 Correlate_2D Correlate atoms using 2D spectra TwoD_NMR->Correlate_2D Assemble Assemble fragments and confirm structure Analyze_H1->Assemble Analyze_C13->Assemble Correlate_2D->Assemble FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis Sample Obtain Solid Sample ATR Place on ATR Crystal Sample->ATR Acquire_Spectrum Acquire IR Spectrum ATR->Acquire_Spectrum FTIR_Spectrometer FTIR Spectrometer Analyze_Spectrum Analyze Spectrum for Characteristic Peaks Acquire_Spectrum->Analyze_Spectrum Identify_Bonds Identify Functional Groups (C=O, C-F, C-Cl, etc.) Analyze_Spectrum->Identify_Bonds

Scalable Synthesis of 3-Chloro-1-(2-fluorophenyl)propan-1-one for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed and scalable protocol for the synthesis of 3-Chloro-1-(2-fluorophenyl)propan-1-one, a key intermediate in the pharmaceutical industry. The described method is based on the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride, utilizing aluminum chloride as a catalyst. This document outlines the optimized reaction conditions, a comprehensive experimental protocol suitable for industrial-scale production, and methods for purification. Quantitative data is presented to ensure reproducibility and facilitate process scale-up.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is therefore of significant industrial importance. The Friedel-Crafts acylation is a well-established and robust method for the formation of aryl ketones.[1][2][3] This application note details a process that has been optimized for high yield and purity, addressing the needs of researchers, scientists, and drug development professionals.

Reaction Scheme

The synthesis proceeds via the electrophilic aromatic substitution of fluorobenzene with the acylium ion generated from 3-chloropropionyl chloride and aluminum chloride.

Reaction_Scheme Fluorobenzene Fluorobenzene Plus1 + ChloropropionylChloride 3-Chloropropionyl Chloride Arrow AlCl₃ Product This compound Plus2 + HCl HCl

Caption: Reaction scheme for the Friedel-Crafts acylation of fluorobenzene.

Experimental Protocol

This protocol is designed for a laboratory scale that is readily scalable to industrial production.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Purity
Fluorobenzene96.10>99%
3-Chloropropionyl chloride126.98>98%
Aluminum chloride (anhydrous)133.34>99%
Dichloromethane (DCM)84.93Anhydrous, >99.8%
Hydrochloric acid (HCl)36.4637% aqueous solution
Sodium bicarbonate (NaHCO₃)84.01Saturated aqueous solution
Anhydrous magnesium sulfate (MgSO₄)120.37>98%

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet.

  • Cooling/heating circulator.

  • Quenching vessel.

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reaction Setup:

    • Set up the reactor under a nitrogen atmosphere. Ensure all glassware is dry.

    • Charge the reactor with anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to fluorobenzene).

    • Add anhydrous dichloromethane as the solvent. The volume should be sufficient to ensure good stirring of the slurry.

  • Formation of Acylium Ion:

    • Cool the stirred suspension of aluminum chloride in dichloromethane to 0-5 °C using a cooling circulator.

    • Slowly add 3-chloropropionyl chloride (1.0 to 1.2 equivalents) to the suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.[4]

  • Friedel-Crafts Acylation:

    • After the addition of 3-chloropropionyl chloride is complete, slowly add fluorobenzene (1.0 equivalent) to the reaction mixture over 30-60 minutes, while maintaining the temperature at 0-5 °C.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[4]

    • Monitor the reaction progress by a suitable analytical method such as TLC or HPLC.

  • Work-up and Quenching:

    • In a separate vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid.

    • Carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.[4] This step is highly exothermic and will release HCl gas.

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane to recover any dissolved product.[4]

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.[4]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

    • The crude product is then purified by vacuum distillation to yield this compound as a clear oil.

Process Workflow

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification A Charge Reactor with AlCl₃ and DCM B Cool to 0-5 °C A->B C Add 3-Chloropropionyl Chloride B->C D Add Fluorobenzene C->D E React at Room Temperature D->E F Quench with Ice/HCl E->F G Separate Organic Layer F->G H Wash with NaHCO₃ and Brine G->H I Dry with MgSO₄ H->I J Concentrate under Vacuum I->J K Vacuum Distillation J->K

Caption: General workflow for the synthesis and purification of the target compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the scalable synthesis of this compound.

ParameterValue
Reactant Ratios
Fluorobenzene1.0 eq
3-Chloropropionyl chloride1.1 eq
Aluminum chloride1.2 eq
Reaction Conditions
SolventDichloromethane
Initial Temperature0-5 °C
Reaction TemperatureRoom Temperature
Reaction Time3-5 hours
Work-up & Purification
Quenching AgentIce / conc. HCl
Purification MethodVacuum Distillation
Yield and Purity
Typical Yield85-95%
Purity (by GC/HPLC)>98%

Safety Considerations

  • The reaction should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-Chloropropionyl chloride is corrosive and a lachrymator. Handle with care in a fume hood.

  • The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and with caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the industrial synthesis of this compound. By following the detailed experimental procedure and adhering to the safety precautions, researchers and production chemists can consistently obtain high yields of the desired product with excellent purity, suitable for use in further pharmaceutical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-1-(2-fluorophenyl)propan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound via Friedel-Crafts acylation?

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While this reaction is generally effective, several byproducts can form, impacting the purity and yield of the desired product. The most common byproducts include:

  • Isomeric Products: Due to the directing effects of the fluorine substituent on the benzene ring, acylation can occur at different positions. Fluorine is an ortho-, para-directing group. Therefore, in addition to the desired ortho-isomer (2-fluoro isomer), the formation of the para-isomer, 3-Chloro-1-(4-fluorophenyl)propan-1-one , is a significant byproduct. The formation of the meta-isomer is generally minor but can occur.

  • Polysubstituted Products: Although the acyl group is deactivating, under forcing conditions or with a highly activated ring, a second acylation can occur, leading to diacylated fluorobenzene byproducts.

  • Products from reaction with impurities: Impurities in the starting materials or solvent can lead to other byproducts. For instance, if the 3-chloropropionyl chloride contains impurities like propionyl chloride, the corresponding non-chlorinated ketone could be formed.

  • Complexes with the Lewis Acid: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which may be considered a reaction intermediate but can complicate the workup if not properly hydrolyzed.[1][2]

Q2: What factors influence the formation of these byproducts?

Several factors can influence the product distribution and the formation of byproducts:

  • Reaction Temperature: Higher temperatures can lead to increased formation of side products and decomposition.[1]

  • Catalyst Activity and Amount: The Lewis acid catalyst is sensitive to moisture and can become deactivated.[1] An insufficient amount of catalyst can lead to incomplete reaction, while an excessive amount might promote side reactions. Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst because the product forms a complex with it.[1][2]

  • Purity of Reagents: The purity of fluorobenzene, 3-chloropropionyl chloride, and the solvent is crucial to prevent the formation of unwanted byproducts.[1]

  • Reaction Time: Prolonged reaction times might increase the likelihood of polysubstitution or degradation of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Deactivated aromatic ring (less of an issue with fluorobenzene but still a factor).[1]Ensure the use of a sufficiently reactive Lewis acid catalyst.
Inactive catalyst due to moisture.[1]Use anhydrous conditions (dry glassware, solvent, and fresh catalyst).
Insufficient catalyst.[1][2]Use at least a stoichiometric amount of the Lewis acid catalyst.
Sub-optimal reaction temperature.[1]Optimize the reaction temperature. Start at a lower temperature and gradually increase if necessary.
Presence of Multiple Isomers Ortho- and para-directing nature of the fluorine substituent.Optimize reaction conditions (e.g., temperature, solvent) to favor the desired isomer. Purification by chromatography or recrystallization is often necessary.
Formation of Polysubstituted Products Reaction conditions are too harsh (high temperature or long reaction time).Use milder reaction conditions. Monitor the reaction progress closely to avoid over-reaction.
Difficult Workup and Product Isolation Stable complex formation between the ketone product and the Lewis acid.[1][2]Ensure complete hydrolysis of the reaction mixture with ice and/or dilute acid to break up the complex.
Presence of unreacted starting materials or byproducts.Optimize the stoichiometry of the reactants. Use appropriate purification techniques like column chromatography or distillation.

Experimental Protocol: Friedel-Crafts Acylation of Fluorobenzene

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • Fluorobenzene

  • 3-Chloropropionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable solvent

  • Ice

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.0 equivalent) to the suspension via the dropping funnel while stirring.

  • After the addition is complete, add fluorobenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition of fluorobenzene, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture onto crushed ice containing a small amount of concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to isolate this compound.

Byproduct Formation Pathway

The following diagram illustrates the reaction pathway for the synthesis of this compound and the formation of the major isomeric byproduct.

Byproduct_Formation cluster_reactants Reactants FB Fluorobenzene Ortho This compound (Desired Product) FB->Ortho + Acylium Ion (ortho attack) Para 3-Chloro-1-(4-fluorophenyl)propan-1-one (Byproduct) FB->Para + Acylium Ion (para attack) CPC 3-Chloropropionyl Chloride Acylium Acylium Ion Intermediate CPC->Acylium + AlCl₃ Cat AlCl₃ (Catalyst) Acylium->Ortho Acylium->Para

Caption: Reaction pathway showing the formation of the desired ortho-product and the isomeric para-byproduct.

Quantitative Data

Precise quantitative data for byproduct distribution is highly dependent on the specific reaction conditions. The following table provides a representative example of how product distribution might be affected by the reaction solvent, based on general principles of Friedel-Crafts reactions.

Solvent Desired Product (ortho-isomer) Yield (%) Byproduct (para-isomer) Yield (%) Other Byproducts (%)
Dichloromethane60 - 7025 - 35< 5
Carbon Disulfide55 - 6530 - 40< 5
Nitrobenzene40 - 5045 - 55< 5

Note: These values are illustrative and actual results may vary. Optimization of reaction conditions is crucial for maximizing the yield of the desired product.

References

Technical Support Center: Synthesis of 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-1-(2-fluorophenyl)propan-1-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is hygroscopic and can be deactivated by moisture.- Use fresh, anhydrous AlCl₃ from a sealed container. - Handle AlCl₃ in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
2. Deactivated Aromatic Ring: The fluorine atom on the benzene ring is deactivating, making the Friedel-Crafts reaction more challenging compared to unsubstituted benzene.- Consider using a more reactive Lewis acid catalyst or a promoter. - Increase the reaction temperature cautiously, monitoring for side reactions. - A longer reaction time may be necessary.
3. Impure Reactants or Solvents: Moisture or other impurities in the 2-fluorobenzene, 3-chloropropionyl chloride, or solvent can interfere with the reaction.- Use freshly distilled 2-fluorobenzene and 3-chloropropionyl chloride. - Ensure solvents are anhydrous.
Formation of Multiple Products (Isomers) 1. Isomerization of the Acylium Ion: While less common in acylation than alkylation, some isomerization can occur.- Maintain a low reaction temperature during the addition of reactants to favor the desired isomer.
2. Ring Isomerization: The fluorine substituent directs acylation primarily to the para and ortho positions. The desired product is the ortho isomer.- Optimize the catalyst and solvent system to favor ortho substitution. Some Lewis acids may offer better regioselectivity. - Carefully purify the product mixture using column chromatography to isolate the desired isomer.
Formation of Dark-Colored Byproducts 1. Charring or Polymerization: Excessive heat can lead to the decomposition of reactants or products.- Maintain the recommended reaction temperature and ensure efficient stirring for even heat distribution. - Add the acylating agent slowly to control the exothermic reaction.
2. Side Reactions: The acylium ion can react with other species in the reaction mixture.- Use a stoichiometric amount of the Lewis acid catalyst. Excess catalyst can promote side reactions.[1]
Difficulty in Product Isolation 1. Incomplete Quenching: The AlCl₃-ketone complex needs to be fully hydrolyzed to release the product.- Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
2. Emulsion Formation During Extraction: The presence of aluminum salts can lead to emulsions.- Add more of the organic solvent or a saturated brine solution to help break the emulsion. - Centrifugation can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Friedel-Crafts acylation reaction.[2] This is an electrophilic aromatic substitution where the 2-fluorobenzene ring attacks the acylium ion generated from 3-chloropropionyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: Why is the yield of my reaction consistently low?

A2: Low yields can be attributed to several factors. The fluorine atom on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, making the reaction inherently slower than with benzene.[3] Additionally, the catalyst (AlCl₃) is extremely sensitive to moisture and must be handled under anhydrous conditions. Impurities in your starting materials or solvent can also significantly impact the yield.

Q3: Can I use a different catalyst instead of aluminum chloride?

A3: Yes, other Lewis acids can be used, and in some cases, may offer advantages in terms of handling or selectivity. Alternatives include iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or more modern catalysts like rare earth triflates (e.g., Sc(OTf)₃ or Yb(OTf)₃) which can sometimes be used in catalytic amounts and may be more tolerant to certain functional groups.[4] For fluorinated compounds, using a stronger activating system might be beneficial.

Q4: How does the fluorine substituent on the benzene ring affect the reaction?

A4: The fluorine atom has two opposing effects:

  • Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density from the ring, deactivating it towards electrophilic attack.

  • Mesomeric Effect (+M): The lone pairs on the fluorine can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions.

For this compound, the desired substitution is at the ortho position relative to the fluorine atom.

Q5: What are the expected side products in this reaction?

A5: The primary side product is often the para-acylated isomer, 3-Chloro-1-(4-fluorophenyl)propan-1-one. Depending on the reaction conditions, di-acylated products are also a possibility, although the acyl group is deactivating, which generally disfavors a second acylation.[1] Polymerization or charring can also occur if the reaction temperature is not well-controlled.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 2-Fluorobenzene

This protocol is adapted from analogous syntheses of similar fluorinated ketones and chloropropiophenones.[5][6]

Materials:

  • 2-Fluorobenzene (anhydrous)

  • 3-Chloropropionyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Hexane (for purification)

  • Ethyl acetate (for purification)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Add 3-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Addition of 2-Fluorobenzene: After the addition of the acyl chloride is complete, add 2-fluorobenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to manage the exotherm and the evolution of HCl gas.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Acylation of Fluorinated Benzenes (Illustrative)
CatalystMolar Ratio (Catalyst:Substrate)SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
AlCl₃1.2 : 1Dichloromethane20-703~95 (for 1-chloro-3,4-difluorobenzene)[5]
FeCl₃1.2 : 1Dichloromethane254Not specified for fluorinated substratesGeneral Friedel-Crafts
Sc(OTf)₃0.1 : 1None140487 (for fluorobenzene with benzoyl chloride)[4]
La(OTf)₃0.1 : 1None140487 (for fluorobenzene with benzoyl chloride)[4]

Visualizations

Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation Reactant1 3-Chloropropionyl Chloride Intermediate1 Acylium Ion Complex Reactant1->Intermediate1 + AlCl₃ Reactant2 AlCl₃ (Lewis Acid) Reactant2->Intermediate1 Reactant3 2-Fluorobenzene Intermediate2 Sigma Complex (Resonance Stabilized) Reactant3->Intermediate2 Intermediate1->Intermediate2 + 2-Fluorobenzene Product This compound Intermediate2->Product - H⁺, - AlCl₃

Caption: Reaction mechanism for the Friedel-Crafts acylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Product Yield Decision1 Are reactants and solvents anhydrous? Start->Decision1 Decision2 Is the AlCl₃ fresh and active? Decision1->Decision2 Yes Action1 Dry solvents and distill reactants Decision1->Action1 No Decision3 Are reaction conditions optimal? Decision2->Decision3 Yes Action2 Use fresh, sealed AlCl₃ Decision2->Action2 No Action3 Adjust temperature and reaction time Decision3->Action3 No Action4 Consider alternative Lewis acids Decision3->Action4 Yes (still low) Action1->Decision2 Action2->Decision3 End Improved Yield Action3->End Action4->End

Caption: A logical workflow for troubleshooting low product yield.

References

Stability and degradation of 3-Chloro-1-(2-fluorophenyl)propan-1-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental stability and degradation data for 3-Chloro-1-(2-fluorophenyl)propan-1-one is not extensively available in the public domain. This technical support center provides generalized guidance, troubleshooting, and standardized protocols based on established principles of chemical stability testing for pharmaceutical and research compounds. Researchers are advised to use this information to design and execute their own stability studies to generate data specific to their formulations and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: Based on available safety data sheets, it is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[3][4] Some sources also recommend storage under an inert atmosphere and protection from moisture.[2]

Q2: What are the known incompatibilities for this compound?

A2: The primary known incompatibilities are strong oxidizing agents and strong bases.[3][4] Contact with these substances could lead to degradation of the compound.

Q3: What are the expected degradation pathways for this compound?

A3: While specific degradation pathways have not been published, based on the chemical structure, potential degradation pathways under various stress conditions may include:

  • Hydrolysis: The chloro group can be susceptible to hydrolysis, particularly under basic conditions, potentially leading to the formation of a hydroxyl group. The ketone functionality could also be susceptible to reactions under strong acidic or basic conditions.

  • Oxidation: The molecule could be susceptible to oxidation, potentially at the benzylic position or leading to cleavage of the propane chain.

  • Photodegradation: Aromatic ketones can be sensitive to UV light, which may induce photochemical reactions.

  • Thermal Degradation: High temperatures can lead to decomposition, potentially generating hydrogen chloride, carbon monoxide, and carbon dioxide.[3][4]

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.[5] This method should be able to separate the parent compound from any potential degradation products. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could also be suitable.[6][7]

Q5: Are there any known hazardous decomposition products of this compound?

A5: Under fire conditions, hazardous decomposition products can include hydrogen chloride, carbon monoxide, and carbon dioxide.[3][4]

Troubleshooting Guides

Issue: I am observing a rapid loss of my compound in solution.

  • Possible Cause 1: pH of the solution.

    • Troubleshooting Step: Measure the pH of your solution. The compound may be unstable at the current pH. Prepare fresh solutions in buffers of known pH (e.g., pH 3, 7, 9) to assess pH-dependent stability.

  • Possible Cause 2: Presence of incompatible substances.

    • Troubleshooting Step: Review the composition of your solution. Are there any strong acids, bases, or oxidizing agents present? If so, consider if they are essential or if they can be substituted.

  • Possible Cause 3: Exposure to light.

    • Troubleshooting Step: Protect your solution from light by using amber vials or covering the container with aluminum foil. Conduct a photostability study to determine the compound's sensitivity to light.

  • Possible Cause 4: Temperature.

    • Troubleshooting Step: Ensure your solution is stored at the recommended cool temperature. Avoid repeated freeze-thaw cycles if the solution is frozen for storage.

Issue: I am seeing new peaks in my chromatogram over time.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: This is indicative of degradation. Document the appearance and growth of these new peaks over time. This data is crucial for understanding the degradation profile.

  • Possible Cause 2: Interaction with the container.

    • Troubleshooting Step: In rare cases, the compound may interact with the storage container. If feasible, test stability in a different type of container material (e.g., glass vs. polypropylene).

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Prepare a fresh sample using high-purity solvents and reagents to rule out external contamination.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[5]

Objective: To generate potential degradation products of this compound under various stress conditions.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

  • Analyze the stressed samples at various time points by a suitable analytical method (e.g., HPLC-UV).

  • Analyze an unstressed control sample for comparison.

Stress Conditions:

  • Acid Hydrolysis:

    • Stressor: 0.1 M Hydrochloric Acid (HCl)

    • Conditions: Heat at 60°C for 2, 6, 12, and 24 hours.

    • Neutralization: After incubation, cool the sample to room temperature and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

  • Base Hydrolysis:

    • Stressor: 0.1 M Sodium Hydroxide (NaOH)

    • Conditions: Store at room temperature for 1, 2, 4, and 8 hours.

    • Neutralization: After incubation, neutralize with an equivalent amount of 0.1 M Hydrochloric Acid (HCl).

  • Oxidative Degradation:

    • Stressor: 3% Hydrogen Peroxide (H₂O₂)

    • Conditions: Store at room temperature, protected from light, for 2, 6, 12, and 24 hours.

  • Thermal Degradation:

    • Sample: Solid compound and a solution of the compound.

    • Conditions: Place samples in a calibrated oven at 80°C for 24, 48, and 72 hours.

  • Photolytic Degradation:

    • Sample: Solid compound and a solution of the compound in a photostable container (e.g., quartz cuvette).

    • Conditions: Expose samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Template)

Stress ConditionDuration (hours)Temperature (°C)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl260
660
1260
2460
0.1 M NaOH1Room Temp
2Room Temp
4Room Temp
8Room Temp
3% H₂O₂2Room Temp
6Room Temp
12Room Temp
24Room Temp
Thermal (Solid)2480
4880
7280
Photolytic (Solution)--

Users should populate this table with their own experimental data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Dilute & Expose base Base Hydrolysis (0.1M NaOH, RT) stock->base Dilute & Expose oxidation Oxidation (3% H2O2, RT) stock->oxidation Dilute & Expose thermal Thermal (80°C) stock->thermal Dilute & Expose photo Photolytic (ICH Q1B) stock->photo Dilute & Expose hplc HPLC-UV Analysis acid->hplc Time Points base->hplc Time Points oxidation->hplc Time Points thermal->hplc Time Points photo->hplc Time Points data Data Interpretation (% Degradation, Impurity Profile) hplc->data degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product 3-Hydroxy-1-(2-fluorophenyl)propan-1-one parent->hydrolysis_product Base/Acid Catalyzed oxidation_product1 2-Fluorobenzoic acid parent->oxidation_product1 Oxidative Cleavage oxidation_product2 Chloropropanoic acid derivative parent->oxidation_product2 Oxidative Cleavage

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Alpha-Haloketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, α-haloketones are invaluable synthetic intermediates. However, their high reactivity, stemming from the presence of two electrophilic centers, can lead to a variety of challenges in the laboratory. This guide provides a comprehensive resource for troubleshooting common issues encountered during reactions with α-haloketones, presented in a clear question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My α-halogenation reaction is giving me a mixture of mono- and poly-halogenated products. How can I improve the selectivity for mono-halogenation?

A1: The formation of poly-halogenated products is a frequent side reaction, especially under basic conditions. The introduction of the first halogen atom increases the acidity of the remaining α-hydrogens, making them more susceptible to deprotonation and subsequent halogenation.[1]

Troubleshooting Steps:

  • Switch to Acidic Conditions: Acid-catalyzed halogenation is generally more selective for mono-halogenation.[2] The reaction proceeds through an enol intermediate, and the electron-withdrawing effect of the first halogen substituent destabilizes the transition state for the formation of a second enol, thus slowing down further halogenation.

  • Use a Bulky Halogenating Agent: Sterically hindered halogenating agents can improve selectivity for the less substituted α-position.

  • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent to a single equivalent or slightly less.

  • Monitor the Reaction Closely: Use techniques like TLC, GC, or NMR to monitor the reaction progress and stop it once the desired mono-halogenated product is maximized.

Q2: I am trying to perform a nucleophilic substitution on my α-haloketone, but I am getting a rearranged product instead. What is happening and how can I prevent it?

A2: You are likely observing a Favorskii rearrangement. This is a common reaction of α-haloketones with a base, which leads to a rearranged carboxylic acid derivative.[3][4] The reaction is initiated by the deprotonation of the α'-hydrogen (on the opposite side of the carbonyl from the halogen).[3]

Troubleshooting Steps:

  • Use a Non-Basic Nucleophile: If possible, use a nucleophile that is not strongly basic to minimize the initial deprotonation that initiates the rearrangement.

  • Protect the α'-Hydrogens: If the α'-hydrogens are not essential for the desired reaction, you can use a substrate that lacks them.

  • Use aprotic solvents: Solvents that do not facilitate proton transfer can sometimes suppress the rearrangement.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired substitution reaction over the rearrangement.

Q3: My reaction is producing a significant amount of an α,β-unsaturated ketone as a byproduct. How can I minimize this elimination reaction?

A3: The formation of α,β-unsaturated ketones occurs through an elimination reaction (dehydrohalogenation) of the α-haloketone, which is often base-promoted.

Troubleshooting Steps:

  • Use a Non-Hindered, Weakly Basic Nucleophile: Strong, bulky bases are more likely to act as a base for elimination rather than as a nucleophile for substitution.

  • Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures.

  • Choose an Appropriate Solvent: The choice of solvent can influence the competition between substitution and elimination. Aprotic polar solvents can favor substitution.

Q4: My α-haloketone seems to be decomposing during the reaction or workup. What are the likely causes and solutions?

A4: α-Haloketones can be sensitive to both acidic and basic conditions, as well as to light and heat. Decomposition can be a significant issue, especially with iodo- and bromo-ketones.

Troubleshooting Steps:

  • Avoid Strong Acids and Bases During Workup: If your desired product is sensitive, use a mild workup procedure. This may involve using a buffered aqueous solution or avoiding acidic/basic washes altogether.

  • Protect from Light: Store and handle light-sensitive α-haloketones in amber vials or flasks wrapped in aluminum foil.

  • Use Degassed Solvents: For sensitive substrates, using solvents that have been degassed to remove oxygen can prevent oxidative decomposition.

  • Purify at Low Temperatures: When performing chromatography, consider running the column in a cold room to minimize on-column decomposition.

Data Presentation

Table 1: Relative Reactivity of Substituted Phenacyl Chlorides in SN2 Reactions

The electronic nature of substituents on an aromatic ring can significantly impact the rate of SN2 reactions at the α-carbon. The following data illustrates this effect for the reaction of para-substituted phenacyl chlorides with aniline in methanol.[5]

Substituent (at para-position)Relative Rate Constant (k/kH)
-OCH₃1.70
-CH₃1.35
-H1.00
-Cl0.65
-NO₂0.23

This data demonstrates that electron-donating groups accelerate the SN2 reaction, while electron-withdrawing groups decelerate it, by affecting the stability of the transition state.[5]

Table 2: Efficacy of Different Bases in the Favorskii Rearrangement of 2-Chlorocyclohexanone

The choice of base is crucial for the success of the Favorskii rearrangement, influencing both the reaction time and the yield. The product also depends on the base used (e.g., alkoxides yield esters, hydroxides yield carboxylic acids).[6][7]

BaseProductTypical Yield
Sodium ethoxide (NaOEt)Ethyl cyclopentanecarboxylate75-85%
Sodium hydroxide (NaOH)Cyclopentanecarboxylic acid60-70%
Potassium tert-butoxide (KOtBu)tert-Butyl cyclopentanecarboxylate70-80%
Sodium methoxide (NaOMe)Methyl cyclopentanecarboxylate78%[7]

Experimental Protocols

Protocol 1: Selective Mono-bromination of an Unsymmetrical Ketone (2-Heptanone)

This protocol describes the acid-catalyzed mono-bromination of an unsymmetrical ketone, favoring substitution at the more substituted α-carbon.

Materials:

  • 2-Heptanone

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-heptanone (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Once the starting material is consumed, quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-orange color of bromine disappears.

  • Transfer the mixture to a separatory funnel and dilute with water and dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Favorskii Rearrangement of 2-Chlorocyclohexanone to Ethyl Cyclopentanecarboxylate

This protocol details the ring contraction of a cyclic α-haloketone to form an ester.[7][8]

Materials:

  • 2-Chlorocyclohexanone[9][10]

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chlorocyclohexanone (1 equivalent) in anhydrous ethanol to the sodium ethoxide solution.[3]

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[7]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.[7]

  • Wash the combined organic layers with water and brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by vacuum distillation or flash column chromatography.[7]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start setup Prepare Reactants and Solvents start->setup reaction Run Reaction under Controlled Conditions setup->reaction monitoring Monitor Progress (TLC, GC, NMR) reaction->monitoring monitoring->reaction Continue quench Quench Reaction monitoring->quench Complete extraction Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purification (Chromatography, Distillation) drying->purification analysis Characterize Product purification->analysis end End analysis->end

Caption: A generalized experimental workflow for reactions involving alpha-haloketones.

troubleshooting_logic start Low Yield or Multiple Products polyhalogenation Polyhalogenation Observed? start->polyhalogenation rearrangement Rearranged Product (e.g., Favorskii)? start->rearrangement elimination Elimination Product (α,β-Unsaturated Ketone)? start->elimination polyhalogenation->rearrangement No acidic_cond Switch to Acidic Conditions polyhalogenation->acidic_cond Yes rearrangement->elimination No non_basic_nu Use Non-Basic Nucleophile rearrangement->non_basic_nu Yes mild_base Use Weaker, Non-Hindered Base elimination->mild_base Yes low_temp Lower Reaction Temperature elimination->low_temp Yes

Caption: A decision tree for troubleshooting common side reactions with alpha-haloketones.

favorskii_mechanism alpha_haloketone α-Haloketone enolate Enolate Formation (Base abstracts α'-H) alpha_haloketone->enolate Base cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 nucleophilic_attack Nucleophilic Attack on Carbonyl cyclopropanone->nucleophilic_attack Nucleophile ring_opening Ring Opening nucleophilic_attack->ring_opening product Carboxylic Acid Derivative ring_opening->product Protonation

References

Optimization of reaction conditions for Friedel-Crafts acylation of fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of fluorobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of fluorobenzene, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in the Friedel-Crafts acylation of fluorobenzene can stem from several factors, primarily related to the deactivating nature of the fluorine substituent and the stringent requirements of the reaction. Here is a systematic approach to troubleshooting this issue:

    • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Inadequate handling or storage can lead to deactivation. Ensure the catalyst is fresh, anhydrous, and weighed out quickly in a dry environment. Using a glove box or a nitrogen atmosphere is recommended. For deactivated substrates like fluorobenzene, a higher catalyst loading may be necessary. Stoichiometric amounts of AlCl₃ are often required because it complexes with the product ketone.[1]

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the product or reactants. For the acylation of fluorobenzene, a moderate temperature is often optimal. For instance, some solvent-free systems using rare earth triflates have shown high yields at temperatures around 140°C.[2] It is crucial to control the temperature, especially during the initial exothermic phase of the reaction.

    • Purity of Reagents and Solvents: Ensure that fluorobenzene, the acylating agent (acyl chloride or anhydride), and the solvent are anhydrous and free of impurities. Water will quench the Lewis acid catalyst, and other nucleophilic impurities can compete in the reaction.

    • Choice of Catalyst: Traditional Lewis acids like AlCl₃ can be effective but often require harsh conditions. Consider alternative, more robust catalysts. Studies have shown that rare earth triflates, such as Lanthanum(III) triflate (La(OTf)₃) combined with trifluoromethanesulfonic acid (TfOH), can effectively catalyze the acylation of fluorobenzene, even in solvent-free conditions, with high yields.[2] Hafnium(IV) triflate in combination with TfOH has also been reported to be effective for unactivated benzenes like fluorobenzene.[3]

Issue 2: Poor Regioselectivity (Formation of ortho and meta Isomers)

  • Question: I am observing a mixture of isomers (ortho, meta, and para) in my product. How can I improve the selectivity for the desired para-isomer?

  • Answer: The fluorine atom in fluorobenzene is an ortho, para-director. However, achieving high para-selectivity is often a key objective.

    • Steric Hindrance: The choice of acylating agent can influence regioselectivity. Bulkier acylating agents will favor substitution at the less sterically hindered para-position.

    • Catalyst System: The nature of the catalyst can significantly impact the isomer distribution. Certain catalyst systems have been shown to provide excellent para-selectivity. For example, a combination of La(OTf)₃ and TfOH in the benzoylation of fluorobenzene resulted in up to 99% selectivity for the para-product.[2]

    • Solvent Effects: The choice of solvent can influence the product ratio. Non-polar solvents like carbon disulfide or dichloromethane are commonly used. In some cases, polar solvents like nitrobenzene can alter the selectivity, sometimes favoring the thermodynamic product.

Issue 3: Difficult Product Purification

  • Question: I am having trouble purifying my final product. What are common impurities and effective purification strategies?

  • Answer: Purification challenges in Friedel-Crafts acylation often arise from unreacted starting materials, isomeric byproducts, and catalyst residues.

    • Work-up Procedure: A proper aqueous work-up is crucial to remove the Lewis acid catalyst. This typically involves quenching the reaction mixture with ice and dilute acid (e.g., HCl), followed by extraction with an organic solvent.[4][5] Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities.

    • Common Impurities: Besides unreacted fluorobenzene and isomeric products, potential impurities can include polyacylated products (though less common with deactivated rings) and products from side reactions.

    • Purification Techniques:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., hexane, ethanol) is often an effective method for purification.[6]

      • Column Chromatography: For liquid products or to separate isomers, column chromatography on silica gel is a standard technique.

      • Distillation: If the product is a volatile liquid, distillation under reduced pressure can be used for purification.

Frequently Asked Questions (FAQs)

Q1: Can I use an acid anhydride instead of an acyl chloride for the acylation of fluorobenzene?

A1: Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts acylation.[7] They are often less reactive than acyl chlorides and may require slightly different reaction conditions, such as higher temperatures or a different catalyst system. The mechanism is similar, involving the formation of an acylium ion.

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required?

A2: The ketone product of the acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1] This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least a stoichiometric amount of the Lewis acid is typically needed to drive the reaction to completion. The catalyst is regenerated during the aqueous work-up.

Q3: Is it possible to perform the Friedel-Crafts acylation of fluorobenzene under solvent-free conditions?

A3: Yes, solvent-free (neat) conditions have been successfully employed for the Friedel-Crafts acylation of fluorobenzene.[2] This approach is considered a "greener" alternative as it reduces solvent waste. These reactions often utilize robust catalysts like rare earth triflates and may require elevated temperatures.[2]

Q4: What is the expected regioselectivity for the Friedel-Crafts acylation of fluorobenzene?

A4: The fluorine atom is a deactivating but ortho, para-directing group. Therefore, the primary products are the ortho- and para-isomers. Due to steric hindrance, the para-isomer is typically the major product. With optimized reaction conditions and catalyst choice, high selectivity for the para-product can be achieved.[2]

Q5: What are some "green" or more sustainable catalyst alternatives to traditional Lewis acids like AlCl₃?

A5: There is significant research into developing more environmentally friendly catalysts for Friedel-Crafts acylation. Some promising alternatives include:

  • Rare Earth Triflates: Catalysts like Sc(OTf)₃ and La(OTf)₃ are often water-tolerant, recyclable, and highly active.[2]

  • Solid Acid Catalysts: Zeolites, clays, and metal oxides (like ZnO) are heterogeneous catalysts that can be easily separated from the reaction mixture and potentially reused.[3]

  • Ionic Liquids: These can act as both the solvent and the catalyst, offering a recyclable reaction medium.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Benzoylation of Fluorobenzene

Catalyst SystemAcylating AgentSolventTemperature (°C)Time (h)Yield (%)para-Selectivity (%)Reference
La(OTf)₃ / TfOHBenzoyl chlorideNone14048799[2]
Hf(OTf)₄ / TfOHVarious acid chloridesNot specifiedNot specifiedNot specifiedGood yieldsNot specified[3]
Dendrimer Sc(OTf)₃ resin on silica gelAcetic anhydrideNone (Microwave)40-600.5-30 min86.2 (reused catalyst)para-product[7]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Fluorobenzene with Acetyl Chloride using AlCl₃

This protocol is a general guideline and may require optimization.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Fluorobenzene

  • Acetyl chloride

  • Anhydrous methylene chloride (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube with CaCl₂ or a nitrogen inlet).

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous methylene chloride.

  • Cooling: Cool the suspension to 0°C in an ice-water bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.1 equivalents) dissolved in a small amount of anhydrous methylene chloride to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.

  • Addition of Fluorobenzene: After the addition of acetyl chloride is complete, add fluorobenzene (1.0 equivalent) dissolved in anhydrous methylene chloride via the dropping funnel over 15-20 minutes. Maintain the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[4][5]

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with methylene chloride.

    • Combine the organic layers.

    • Wash the combined organic layers with a saturated NaHCO₃ solution, followed by water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_activation Catalyst Activation and Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Work-up acyl_chloride Acyl Chloride (R-COCl) acylium_ion Acylium Ion [R-C≡O]+ + AlCl4- acyl_chloride->acylium_ion Reaction with Lewis Acid lewis_acid Lewis Acid (AlCl3) sigma_complex Sigma Complex (Arenium Ion) fluorobenzene Fluorobenzene fluorobenzene->sigma_complex Nucleophilic Attack product_complex Product-Catalyst Complex sigma_complex->product_complex Deprotonation (by AlCl4-) final_product Final Product (Acyl Fluorobenzene) product_complex->final_product Addition of H2O

Caption: Reaction mechanism of Friedel-Crafts acylation on fluorobenzene.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Potential Solutions start Low/No Product Yield check_catalyst Is the catalyst anhydrous and active? start->check_catalyst check_reagents Are reagents and solvents pure and dry? start->check_reagents check_temp Was the temperature controlled correctly? start->check_temp solution_catalyst Use fresh, anhydrous catalyst. Increase catalyst loading. check_catalyst->solution_catalyst No solution_reagents Purify/dry reagents and solvents. check_reagents->solution_reagents No solution_temp Optimize reaction temperature. Use ice bath for initial addition. check_temp->solution_temp No solution_alternative Consider alternative catalysts (e.g., rare earth triflates). solution_catalyst->solution_alternative solution_reagents->start Re-run experiment solution_temp->start Re-run experiment

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Purification of 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Chloro-1-(2-fluorophenyl)propan-1-one. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?

A1: The most probable impurities originating from a Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride include:

  • Unreacted Starting Materials: Fluorobenzene and 3-chloropropionyl chloride.

  • Lewis Acid Catalyst Residues: For example, aluminum chloride (AlCl₃) and its hydrolysis products.

  • Positional Isomers: While the fluorine atom is an ortho-para directing group, trace amounts of the meta-acylated isomer may be present. The primary product is expected to be the para-substituted isomer due to steric hindrance at the ortho position.

  • Polyacylated Products: The product ketone can potentially undergo a second acylation, leading to di-acylated byproducts.[1][2]

  • Solvent Residues: Depending on the solvent used for the reaction and workup (e.g., dichloromethane, diethyl ether).

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of the impurities, as well as the physical state of your crude product (solid or oil).

Q3: How can I assess the purity of my this compound sample?

A3: Purity assessment can be performed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the main component and detect non-volatile impurities.

Troubleshooting Guides

This section provides detailed troubleshooting for the most common purification techniques.

Recrystallization

Recrystallization is an effective method for purifying solid crude products. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the solvent.

Experimental Protocol: Recrystallization of this compound

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not at room temperature. Common solvents for aromatic ketones include ethanol, methanol, isopropanol, acetone, ethyl acetate, and hexane/ethyl acetate mixtures.[3][4][5][6] For the related compound, 3-chloropropiophenone, recrystallization from pentane has been reported to yield colorless crystals with a high recovery rate of 97%.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.
Oiling out (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent mixture.
The rate of cooling is too fast.Allow the solution to cool more slowly. Insulating the flask can help.
High concentration of impurities.Purify the crude product by another method (e.g., column chromatography) before recrystallization.
Low recovery of the purified product. The compound is too soluble in the cold solvent.Use a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Ensure you are using the minimum amount of hot solvent for dissolution.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. It is particularly useful for purifying oils or solids with multiple impurities.

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like aromatic ketones.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point for aromatic ketones is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[7] A common mobile phase for similar compounds is a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing the polarity).

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography

Problem Possible Cause Solution
Poor separation of compounds (overlapping bands). Inappropriate mobile phase.Optimize the mobile phase composition using TLC. A less polar solvent system will generally provide better separation.
Column was overloaded with the sample.Use a larger column or a smaller amount of crude product.
The sample was loaded in too much solvent.Dissolve the sample in the minimum possible volume of solvent for loading.
Column was packed improperly (channels or cracks).Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles.
Compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
The compound may have decomposed on the silica gel.Deactivate the silica gel by adding a small percentage of triethylamine to the mobile phase if the compound is base-sensitive, or use a different stationary phase like alumina.
Cracked or channeled column bed. The silica gel ran dry during packing or elution.Always keep the solvent level above the top of the stationary phase.
Heat generated during packing with a polar solvent.Pack the column with a non-polar solvent first, or allow the column to cool after packing.
Vacuum Distillation

Vacuum distillation is suitable for purifying liquid compounds that have high boiling points or are thermally sensitive. By reducing the pressure, the boiling point of the compound is lowered.

Experimental Protocol: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease. Use a stirring mechanism (magnetic stir bar or mechanical stirrer) to ensure smooth boiling.

  • Heating: Heat the distillation flask using a heating mantle with a stirrer.

  • Distillation: Gradually reduce the pressure using a vacuum pump. Collect the fraction that distills at a constant temperature and pressure. A related compound, 3-Chloro-1-(4-fluorophenyl)propan-1-one, has a reported boiling point of 71°C at 1 mmHg. The boiling point of this compound is expected to be in a similar range under vacuum.

  • Condensation: Ensure a sufficient flow of cold water through the condenser for efficient condensation of the vapor.

Troubleshooting Vacuum Distillation

Problem Possible Cause Solution
Bumping or uneven boiling. No boiling chips or inadequate stirring.Use a magnetic stir bar and a stir plate. Do not use boiling chips under vacuum as they are ineffective.
Heating too rapidly.Heat the distillation flask gradually.
Inability to achieve a low vacuum. Leaks in the system.Check all joints and connections for proper sealing. Ensure all glassware is free of cracks.
Inefficient vacuum pump.Check the oil level and condition of the vacuum pump.
Product solidifies in the condenser. The condenser is too cold for a high-melting-point compound.Use water at a slightly higher temperature in the condenser or wrap the condenser with a heating tape set to a low temperature.
No product distilling over. The pressure is not low enough for the applied temperature.Improve the vacuum or increase the heating temperature carefully.
Thermometer is placed incorrectly.Ensure the top of the thermometer bulb is level with the side arm of the distillation head.

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for selecting a purification method for this compound.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or a low-melting solid? is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_oily->column_chromatography Yes vacuum_distillation Perform Vacuum Distillation is_oily->vacuum_distillation Consider as alternative purity_check Assess Purity (NMR, GC-MS, HPLC) recrystallization->purity_check column_chromatography->purity_check vacuum_distillation->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% further_purification Requires Further Purification purity_check->further_purification Purity < 98% further_purification->column_chromatography

Figure 1. Decision workflow for the purification of this compound.

References

Safe handling and storage protocols for 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Chloro-1-(2-fluorophenyl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling, storage, and troubleshooting of common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a halogenated ketone. Halogenated organic compounds are utilized in a wide variety of applications, including as flame retardants, surfactants, and pesticides, due to their chemical inertness and stability. In the pharmaceutical industry, chlorinated compounds are key ingredients in drugs for treating various diseases. This compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.

Q2: What are the main hazards associated with this compound?

A2: While specific toxicity data for this compound is limited, it is classified as a hazardous chemical. The primary hazards include potential skin and eye irritation.[1] Handling should always be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[2]

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[2] If there is a risk of generating dust or aerosols, respiratory protection should be used.[2]

Q5: What should I do in case of accidental exposure?

A5: In case of:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Troubleshooting Guides

Synthesis Issues: Friedel-Crafts Acylation

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. Below are common problems and their solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Deactivated aromatic ring due to electron-withdrawing groups.Ensure the starting materials are of high purity. The presence of strongly deactivating groups on the aromatic substrate can inhibit the reaction.
Inactive catalyst due to moisture.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive.
Insufficient catalyst.In Friedel-Crafts acylation, the ketone product can form a complex with the catalyst, so a stoichiometric amount of catalyst is often required.
Formation of Multiple Products Polyacylation (less common for acylation but possible with highly activated rings).The introduction of an acyl group is generally deactivating, which reduces the likelihood of a second acylation. However, optimizing reaction time and temperature can minimize side reactions.
Isomer formation.The choice of solvent and catalyst can influence the ortho/para ratio of the product.
Reaction Not Starting Poor quality of reagents.Use freshly opened or purified reagents. Impurities can interfere with the catalyst and starting materials.
Suboptimal reaction temperature.Some Friedel-Crafts reactions require heating to overcome the activation energy. Experiment with a range of temperatures, starting from room temperature and gradually increasing.
Analytical Issues: HPLC/GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Resolution (HPLC) Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the solvent ratio, pH, or by using additives.
Column degradation.Ensure the mobile phase pH is within the stable range for the column. Flush the column regularly.
No or Low Signal (GC-MS) Compound degradation in the injector.Optimize the injector temperature. Some compounds are thermally labile.
Poor ionization.Adjust the ion source parameters. Ensure the mass spectrometer is properly tuned.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate (HPLC).Ensure the HPLC system is properly primed and free of air bubbles. Check for leaks.
Temperature fluctuations in the column oven (GC).Ensure the GC oven temperature is stable and programmed correctly.

Quantitative Data

Property Value for 3-Chloro-1-(4-fluorophenyl)propan-1-one
Molecular Formula C₉H₈ClFO
Molecular Weight 186.61 g/mol
Boiling Point 71°C at 1 mm Hg[4]
Density 1.24 g/cm³[4]
Solubility Soluble in Chloroform, Ethyl Acetate[4]
Physical Form Colorless Oil[4]

Experimental Protocols

Hypothetical Synthesis via Friedel-Crafts Acylation

This protocol is a general procedure and should be optimized for the specific synthesis of this compound.

Materials:

  • Fluorobenzene

  • 3-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.25 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the stirred suspension via the dropping funnel.

  • After the addition is complete, add fluorobenzene (1.0 equivalent) dissolved in anhydrous DCM dropwise to the reaction mixture at 0°C.

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash twice with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Stability Indicating HPLC Method Development

This protocol outlines the steps for developing a stability-indicating HPLC method for this compound.

Objective: To develop an HPLC method that can separate the active pharmaceutical ingredient (API) from its degradation products.

Procedure:

  • Forced Degradation Studies: Subject the compound to stress conditions to induce degradation. This typically includes:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.

  • Method Development:

    • Select an appropriate HPLC column (e.g., C18).

    • Develop a mobile phase gradient using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Set the detector wavelength based on the UV absorbance maximum of the compound.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Safe_Handling_Workflow Start Start: Handling this compound PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Dispensing Dispense Carefully Avoid Inhalation and Contact Ventilation->Dispensing Storage Store in a Cool, Dry, Well-Ventilated Area in a Tightly Closed Container Dispensing->Storage Waste Dispose of Waste According to Institutional Protocols Dispensing->Waste End End of Procedure Waste->End Troubleshooting_Friedel_Crafts Problem Low or No Product Yield in Friedel-Crafts Acylation Cause1 Inactive Catalyst (Moisture Contamination) Problem->Cause1 Cause2 Deactivated Aromatic Ring Problem->Cause2 Cause3 Insufficient Catalyst Problem->Cause3 Cause4 Poor Reagent Quality Problem->Cause4 Solution1 Use Anhydrous Conditions (Dry Glassware, Solvents, Reagents) Cause1->Solution1 Solution2 Check Substrate for Deactivating Groups Cause2->Solution2 Solution3 Use Stoichiometric Amount of Catalyst Cause3->Solution3 Solution4 Use Fresh or Purified Reagents Cause4->Solution4

References

Investigating unexpected reactivity of 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-1-(2-fluorophenyl)propan-1-one. The information addresses potential unexpected reactivity and offers guidance on experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound?

A1: this compound is a substituted propiophenone. The primary reactive sites are the electrophilic carbon of the carbonyl group and the carbon atom bearing the chlorine atom, which is susceptible to nucleophilic substitution. The aromatic ring can also undergo electrophilic substitution, though it is deactivated by the carbonyl group.

Q2: I am observing a product with a different mass spectrum than my expected nucleophilic substitution product. What could be the cause?

A2: Unexpected products can arise from several side reactions. The most common are intramolecular cyclization to form a chroman-4-one derivative or an elimination reaction (dehydrohalogenation) to yield an unsaturated ketone, especially when using basic conditions. It is also possible that impurities from the synthesis of the starting material are leading to unforeseen reactions.

Q3: My reaction with a nitrogen-based nucleophile is giving a low yield of the desired product and a significant amount of a cyclized byproduct. How can I prevent this?

A3: Intramolecular cyclization is a known potential side reaction for similar 3-halo-1-aryl-propan-1-ones, particularly with nucleophiles that can also act as bases. To favor the desired intermolecular nucleophilic substitution over the intramolecular cyclization, consider the following:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required for your reaction.

  • Temperature: Running the reaction at lower temperatures can often favor the desired kinetic product over the thermodynamically favored cyclized product.

  • Order of Addition: Adding the base slowly to a solution of the substrate and the nucleophile can help maintain a low concentration of the deprotonated nucleophile, which may reduce the rate of cyclization.

Q4: I suspect my starting material is impure. What are the likely impurities from the synthesis of this compound?

A4: The most probable synthetic route to this compound is a Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride. Potential impurities from this synthesis include:

  • Polyacylated products: Di-acylated fluorobenzene isomers.

  • Isomers: Positional isomers of the fluoro and acyl groups on the aromatic ring, although the ortho-product is specified.

  • Residual catalyst and starting materials. It is crucial to purify the starting material by chromatography or recrystallization to avoid unexpected side reactions.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Product Consistent with Intramolecular Cyclization

Symptoms:

  • Appearance of a major byproduct with a mass corresponding to the loss of HCl.

  • NMR analysis suggests the formation of a cyclic structure, likely a chroman-4-one derivative.

Potential Cause: Under basic conditions, the phenoxide that could be formed from an ortho-hydroxyl group (if present as an impurity or formed in situ) or the enolate of the ketone can undergo intramolecular nucleophilic attack on the carbon bearing the chlorine, leading to a six-membered ring. While the starting material is a fluorophenyl derivative, impurities or reaction conditions might facilitate such a cyclization. For the analogous 2'-hydroxyacetophenones, base-promoted aldol condensation followed by intramolecular oxa-Michael addition is a known route to chroman-4-ones.

Solutions:

  • Reaction Conditions:

    • Minimize Base Strength and Concentration: Use the mildest base possible at the lowest effective concentration.

    • Lower Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or -78 °C) to disfavor the cyclization pathway.

  • Reagent Selection:

    • Protecting Groups: If your reaction scheme allows, consider protecting the carbonyl group to prevent enolate formation.

    • Nucleophile Choice: Use a soft nucleophile, which may favor the desired substitution over elimination or cyclization.

Issue 2: Formation of an α,β-Unsaturated Ketone via Elimination

Symptoms:

  • Product mass is consistent with the loss of HCl.

  • ¹H NMR shows the appearance of vinylic protons.

  • The product shows reactivity consistent with an α,β-unsaturated carbonyl compound (e.g., susceptibility to Michael addition).

Potential Cause: Strong or sterically hindered bases can promote an E2 elimination reaction, where a proton on the carbon alpha to the carbonyl group is abstracted, leading to the formation of a double bond and the expulsion of the chloride ion.

Solutions:

  • Base Selection:

    • Avoid strong, bulky bases like potassium tert-butoxide if substitution is the desired outcome.

    • Use a weaker base, such as a carbonate or a tertiary amine, if a base is necessary.

  • Solvent Choice:

    • Use a polar aprotic solvent, which can favor SN2 reactions over E2 reactions.

  • Temperature Control:

    • Lower reaction temperatures generally suppress elimination reactions in favor of substitution.

Data Presentation

Table 1: Potential Side Products of this compound Reactions

Side ProductStructureFormation ConditionsMethod of Identification
5-Fluoro-chroman-4-oneC₉H₇FO₂Basic conditions, especially with heating. Can be promoted by nucleophiles that are also basic.Mass Spectrometry (M-HCl), ¹H NMR (disappearance of chloropropyl signals, appearance of signals for the cyclic ether), ¹³C NMR.
1-(2-Fluorophenyl)prop-2-en-1-oneC₉H₇FOStrong, non-nucleophilic bases. Elevated temperatures.Mass Spectrometry (M-HCl), ¹H NMR (appearance of vinylic proton signals), IR (C=C stretch).
Polyacylated ByproductsC₁₅H₁₀F₂O₂ (example)Present as impurities from Friedel-Crafts synthesis.GC-MS or LC-MS analysis of the starting material.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution while Minimizing Side Reactions
  • Reagent Purification: Purify this compound by column chromatography on silica gel or recrystallization to remove impurities from its synthesis.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the purified this compound (1 equivalent) and the nucleophile (1.1 equivalents) in a suitable polar aprotic solvent (e.g., anhydrous DMF or acetonitrile).

  • Temperature Control: Cool the reaction mixture to 0 °C or a lower temperature as required.

  • Base Addition (if necessary): If a base is required, dissolve a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 1.2 equivalents) in the reaction solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to ensure the consumption of the starting material and to check for the formation of byproducts.

  • Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from any unreacted starting materials and side products.

Protocol 2: Analysis of Potential Byproducts by GC-MS
  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280-300 °C) to ensure the elution of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-500.

  • Data Analysis: Analyze the resulting chromatogram to identify peaks corresponding to the starting material, the expected product, and any potential byproducts. Compare the mass spectra of the unknown peaks with libraries and with the expected fragmentation patterns of the potential side products listed in Table 1.

Visualizations

Unexpected_Reactivity_Pathways cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products Start This compound Substitution Desired Nucleophilic Substitution Product Start->Substitution + Nucleophile (Desired Pathway) Cyclization Unexpected Intramolecular Cyclization Product (Chroman-4-one derivative) Start->Cyclization + Base (Unexpected Pathway 1) Elimination Unexpected Elimination Product (Unsaturated Ketone) Start->Elimination + Strong Base (Unexpected Pathway 2) Base Base (e.g., NaH, K2CO3, Et3N) Base->Cyclization Base->Elimination Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->Substitution

Caption: Potential reaction pathways of this compound.

Troubleshooting_Workflow Start Experiment with 3-Chloro-1- (2-fluorophenyl)propan-1-one Check Unexpected Product(s) Observed? Start->Check Analyze Analyze Byproducts (GC-MS, NMR) Check->Analyze Yes End Successful Reaction Check->End No Identify Identify Side Reaction Type Analyze->Identify Cyclization Intramolecular Cyclization Identify->Cyclization Elimination Elimination (Dehydrohalogenation) Identify->Elimination Other Other (e.g., Impurity-driven) Identify->Other Optimize Optimize Reaction Conditions (Temp, Base, Solvent) Cyclization->Optimize Elimination->Optimize Purify Purify Starting Material Other->Purify Optimize->Start Re-run Purify->Start Re-run

Caption: A logical workflow for troubleshooting unexpected reactivity.

Preventing polymerization of 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 3-Chloro-1-(2-fluorophenyl)propan-1-one during their experiments.

Troubleshooting Guides

Issue 1: Rapid Increase in Viscosity or Solidification of the Product

Question: During synthesis or storage, my this compound solution has become viscous or has solidified. What is the likely cause and how can I prevent this?

Answer: This is a strong indication of polymerization. This compound, being an α-chloro ketone, is susceptible to polymerization, especially under certain conditions. The likely causes and preventive measures are outlined below.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Presence of Basic Impurities Traces of base can initiate anionic polymerization or elimination reactions leading to reactive intermediates. Ensure all glassware is thoroughly cleaned and dried. If possible, use freshly distilled solvents.
Exposure to High Temperatures Thermal stress can promote free-radical or other polymerization pathways. Maintain the reaction and storage temperatures as low as practically possible. For storage, refrigeration (2-8 °C) is recommended.
Presence of Radical Initiators Peroxides in solvents or exposure to UV light can initiate free-radical polymerization. Use peroxide-free solvents and protect the compound from light by storing it in an amber vial or wrapping the container with aluminum foil.
Absence of a Polymerization Inhibitor For extended storage or reactions at elevated temperatures, the absence of an inhibitor can lead to polymerization. The addition of a suitable inhibitor is crucial.
Issue 2: The Added Polymerization Inhibitor is Ineffective

Question: I added a polymerization inhibitor, but my product is still showing signs of polymerization. Why might the inhibitor not be working?

Answer: The effectiveness of a polymerization inhibitor can be influenced by the specific chemical environment and reaction conditions.

Troubleshooting Steps:

Potential CauseRecommended Solution
Incorrect Inhibitor Choice The choice of inhibitor is critical. For suspected free-radical polymerization, phenolic inhibitors are common. However, if the polymerization is ionic in nature, these may be ineffective.
Inhibitor Incompatibility with Reaction Conditions Phenolic inhibitors like hydroquinone (HQ) and its monomethyl ether (MEHQ) often require the presence of trace amounts of oxygen to be effective. If your reaction is performed under strictly anaerobic conditions, consider an oxygen-independent inhibitor like phenothiazine.
Insufficient Inhibitor Concentration The standard concentration of an inhibitor may not be sufficient for highly reactive compounds or harsh reaction conditions. A typical starting concentration for inhibitors like BHT, HQ, or MEHQ is in the range of 100-500 ppm. This may need to be optimized for your specific application.
Inhibitor Degradation Some inhibitors can degrade over time or under certain reaction conditions (e.g., presence of strong oxidizing or reducing agents). Ensure the inhibitor is fresh and compatible with all reagents.

Frequently Asked Questions (FAQs)

Q1: What is the likely polymerization mechanism for this compound?

  • Anionic Polymerization: In the presence of a strong base, deprotonation at the α-carbon can occur, forming a reactive enolate that can initiate polymerization.

  • Free-Radical Polymerization: Initiated by heat, light, or radical initiators (like peroxides), this is a common pathway for many reactive monomers.

  • Aldol Condensation-Type Polymerization: Under certain conditions, self-condensation reactions between ketone molecules could lead to the formation of oligomers and polymers.

A logical workflow for investigating the polymerization mechanism is presented below.

G cluster_0 Troubleshooting Polymerization A Observe Polymerization (Increased Viscosity/Solidification) B Hypothesize Mechanism A->B Analyze Conditions C Select Appropriate Inhibitor B->C Based on Hypothesis (e.g., Free Radical -> Phenolic Inhibitor) D Implement Storage & Handling Best Practices C->D E Monitor Stability D->E Analytical Testing E->B Polymerization Persists F Problem Solved E->F No Polymerization Detected

Caption: Troubleshooting workflow for polymerization of this compound.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and prevent polymerization, the following storage conditions are recommended:

  • Temperature: Store in a refrigerator at 2-8°C.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and potential reactions with atmospheric moisture.

  • Inhibitor: For long-term storage, consider adding a polymerization inhibitor such as BHT or MEHQ at a concentration of 100-200 ppm.

Q3: Which polymerization inhibitors are recommended for this compound?

A3: The choice of inhibitor depends on the suspected polymerization mechanism and the experimental conditions.

InhibitorClassTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) Phenolic100 - 500 ppmEffective for free-radical polymerization. Requires oxygen to be active.
Hydroquinone (HQ) Phenolic100 - 500 ppmCommon free-radical inhibitor. Requires oxygen to be active.
Monomethyl Ether of Hydroquinone (MEHQ) Phenolic100 - 500 ppmSimilar to HQ but with better solubility in some organic solvents. Requires oxygen.
Phenothiazine Amine200 - 1000 ppmEffective in both the presence and absence of oxygen. Can cause discoloration.

Q4: How can I detect and quantify the polymerization of this compound?

A4: Several analytical techniques can be employed to monitor the stability of the compound and detect the formation of oligomers or polymers.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the monomer and detect the appearance of degradation products or oligomers over time. A reverse-phase method with UV detection is generally suitable.
Nuclear Magnetic Resonance (NMR) Spectroscopy To identify the structure of any oligomers or polymers formed. Broadening of proton signals and the appearance of new signals in the aliphatic region can indicate polymerization.
Mass Spectrometry (MS) To identify the molecular weights of oligomers. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be useful.
Viscometry A simple method to detect an increase in the viscosity of a solution, which is a direct indication of polymerization.

Experimental Protocols

Protocol 1: General Procedure for Inhibiting Polymerization During Storage
  • Preparation of Inhibitor Stock Solution:

    • Prepare a 1% (w/v) stock solution of the chosen inhibitor (e.g., BHT or MEHQ) in a compatible, dry solvent (e.g., toluene or the solvent in which the ketone is dissolved).

  • Addition of Inhibitor:

    • To your solution of this compound, add the inhibitor stock solution to achieve the desired final concentration (e.g., for 200 ppm, add 20 µL of the 1% stock solution per 1 g of the ketone).

  • Mixing and Storage:

    • Thoroughly mix the solution to ensure uniform distribution of the inhibitor.

    • Store the inhibited solution under the recommended conditions (2-8°C, protected from light, under an inert atmosphere).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

    • Initial conditions: 30% acetonitrile.

    • Gradient: Ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare your test sample by diluting it to a similar concentration.

    • Inject the standard and the sample.

    • Monitor the chromatogram for a decrease in the area of the main peak and the appearance of new peaks over time, which would indicate degradation or polymerization.

A diagram illustrating the stability testing workflow is provided below.

G cluster_1 Stability Testing Workflow A Prepare Sample of This compound B Divide into Aliquots for Different Conditions (e.g., +Inhibitor, Control) A->B C Store under Defined Conditions (Temp, Light, Atmosphere) B->C D Analyze Aliquots at Time Points (T=0, T=1 week, etc.) using HPLC C->D E Compare Chromatograms D->E F Assess Stability and Inhibitor Efficacy E->F

Managing thermal instability during the synthesis of 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in managing thermal instability and other common issues during the synthesis of 3-Chloro-1-(2-fluorophenyl)propan-1-one. The synthesis, a Friedel-Crafts acylation, is an exothermic reaction that requires careful monitoring and control to ensure safety, purity, and optimal yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of thermal instability during the synthesis of this compound?

A1: The primary cause is the highly exothermic nature of the Friedel-Crafts acylation reaction between fluorobenzene and 3-chloropropionyl chloride, catalyzed by a Lewis acid such as aluminum trichloride (AlCl₃).[1][2][3] Exothermic reactions release a significant amount of heat, which, if not properly managed, can lead to a rapid increase in the reaction temperature.[2]

Q2: What are the potential consequences of a thermal runaway event?

A2: A thermal runaway, where the heat generated by the reaction exceeds the heat removed, can have severe consequences.[2] These include accelerated rates of side reactions, decomposition of reactants and the desired product, and a rapid increase in pressure within the reactor, posing a significant safety hazard.[4] In less severe cases, it can lead to lower product purity and yield.

Q3: How can I effectively monitor the reaction temperature?

A3: Effective temperature monitoring is critical. Use a calibrated temperature probe placed directly within the reaction mixture. For jacketed reactors, it is also advisable to monitor the cooling jacket temperature to ensure the heat removal system is functioning efficiently. Continuous data logging allows for the tracking of temperature trends and early detection of any deviation from the set parameters.[1][2]

Q4: What are the most common side reactions, and how can they be minimized?

A4: In Friedel-Crafts acylation, potential side reactions include the formation of isomers (acylation at different positions on the aromatic ring) and polysubstitution, although the latter is less common than in Friedel-Crafts alkylation because the acyl group deactivates the ring to further substitution.[5] Minimizing side reactions is achieved through strict control of reaction conditions, particularly temperature.[6] Maintaining a low and stable temperature during the addition of the electrophile is crucial.

Q5: What is the recommended order of reagent addition?

A5: The standard procedure involves charging the reactor with fluorobenzene, the Lewis acid catalyst (e.g., aluminum trichloride), and any co-solvents under an inert atmosphere.[6] The 3-chloropropionyl chloride is then added dropwise or via a controlled dosing pump to manage the rate of heat generation.[1][6] This semi-batch approach prevents the accumulation of unreacted reagents.[1]

Troubleshooting Guide

Problem 1: A rapid, uncontrolled temperature increase is observed during the addition of 3-chloropropionyl chloride.

  • Possible Cause 1: Reagent addition rate is too high. The rate of addition directly controls the rate of the exothermic reaction.[1]

    • Solution: Immediately stop the addition. Once the temperature is back under control, resume the addition at a significantly slower rate. Implementing an automated, controlled dosing system can provide a safer and more consistent workflow.[1]

  • Possible Cause 2: Inadequate cooling. The cooling system (e.g., ice bath, cryostat) may not have sufficient capacity, or there might be poor heat transfer between the reactor and the cooling medium.

    • Solution: Ensure the cooling bath is at the target temperature and has adequate volume. For jacketed reactors, verify that the coolant is circulating at the proper flow rate. Scaling up reactions decreases the surface-area-to-volume ratio, making heat removal less efficient and requiring more robust cooling systems.[1]

  • Possible Cause 3: Insufficient stirring. Poor agitation can lead to localized "hot spots" where the reaction proceeds much faster, causing a sudden overall temperature spike.

    • Solution: Increase the stirring rate to ensure the reaction mixture is homogeneous and heat is distributed evenly, facilitating efficient transfer to the cooling system.

Problem 2: The final product yield is lower than expected.

  • Possible Cause 1: Catalyst deactivation. The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture. Any water present in the reagents or solvent will deactivate the catalyst.

    • Solution: Use anhydrous grade solvents and reagents. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Incomplete reaction. The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Only proceed with the work-up after confirming the consumption of the starting material.

  • Possible Cause 3: Product loss during work-up. The quenching step, where the reaction is terminated by adding it to ice-water or acid, is also exothermic and must be controlled. Product may also be lost during extraction or purification steps.

    • Solution: Perform the quench slowly, with vigorous stirring and external cooling, to prevent product degradation. Optimize the extraction and purification protocols to minimize losses.

Problem 3: The isolated product is impure or discolored.

  • Possible Cause 1: Reaction temperature was too high. Elevated temperatures can lead to the formation of thermal decomposition products and other colored impurities.[4]

    • Solution: Adhere strictly to the recommended temperature profile for the reaction.[6] A lower temperature, while potentially slowing the reaction rate, often results in a cleaner product.

  • Possible Cause 2: Impure starting materials. Impurities in the fluorobenzene or 3-chloropropionyl chloride can carry through the reaction or participate in side reactions.

    • Solution: Verify the purity of all starting materials before use. If necessary, purify the reagents via distillation or other appropriate methods.

Data Presentation

Table 1: Reagent Properties and Recommended Stoichiometry

ReagentFormulaMolecular Weight ( g/mol )Molar Ratio (Typical)Role
FluorobenzeneC₆H₅F96.101.0Substrate
3-Chloropropionyl chlorideC₃H₄Cl₂O126.97[7]1.0 - 1.1Acylating Agent
Aluminum TrichlorideAlCl₃133.342.0 - 3.0Lewis Acid Catalyst

Note: The molar ratio of the catalyst can vary significantly based on the specific protocol and scale. A stoichiometric amount or more is often required as the product ketone forms a complex with the Lewis acid.[3]

Table 2: Recommended Reaction Parameters for Batch Synthesis

ParameterRecommended RangeRationale
Reagent Addition Temperature 0 - 10 °C[6]To control the initial exotherm and minimize side reactions.
Reaction Temperature 0 - 60 °C[6]To drive the reaction to completion after addition is finished.
Reaction Time 0.5 - 3 hours[6]Varies based on scale and temperature; should be monitored analytically.
Quench Temperature < 10 °CTo control the exothermic quench and prevent product hydrolysis/degradation.

Experimental Protocols

Protocol 1: Controlled Laboratory-Scale Batch Synthesis

  • Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with fluorobenzene (1.0 eq) and anhydrous aluminum trichloride (2.5 eq).

  • Cooling: Cool the stirred slurry to 0-5 °C using an ice-salt bath.

  • Controlled Addition: Charge the dropping funnel with 3-chloropropionyl chloride (1.05 eq). Add the 3-chloropropionyl chloride to the reaction mixture dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[6]

  • Reaction: After the addition is complete, allow the reaction to stir at the maintained temperature or let it slowly warm to room temperature for 1-3 hours, monitoring progress by TLC or HPLC.[6]

  • Quenching: Prepare a separate vessel with a mixture of crushed ice and concentrated hydrochloric acid. With vigorous stirring and external cooling, slowly transfer the reaction mixture into the ice/acid mixture.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Logical and Experimental Workflows

Below are diagrams illustrating key workflows for managing the synthesis of this compound.

Caption: Troubleshooting workflow for a temperature excursion event.

Caption: Step-by-step experimental workflow for the synthesis.

Caption: Simplified reaction pathway for the acylation process.

References

Validation & Comparative

A Comprehensive Guide to the 1H NMR Spectrum of 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H NMR spectrum for 3-Chloro-1-(2-fluorophenyl)propan-1-one, a compound of interest in synthetic chemistry and drug discovery. By comparing predicted chemical shifts and coupling constants with data from analogous structures, this document serves as a practical reference for structural verification and analysis.

Experimental Protocol: 1H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of the title compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline corrections should be performed manually. The spectrum is then calibrated to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data and Interpretation

The structure of this compound contains two distinct regions: the aliphatic propyl chain and the aromatic 2-fluorophenyl ring. Each set of non-equivalent protons will produce a unique signal in the ¹H NMR spectrum.

Data Summary Table

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for each proton in the molecule.

Proton LabelPositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-C(=O)CH ₂-~ 3.4 - 3.6Triplet (t)³J(Hα-Hβ) ≈ 6-7 Hz
-CH ₂Cl~ 3.8 - 4.0Triplet (t)³J(Hβ-Hα) ≈ 6-7 Hz
H6'Aromatic (ortho to C=O)~ 7.8 - 8.0Multiplet (m)³J(H6'-H5') ≈ 7.5 Hz; ⁴J(H6'-H4') ≈ 1.7 Hz; ⁴J(H6'-F) ≈ 4-6 Hz
H4'Aromatic (para to C=O)~ 7.5 - 7.7Multiplet (m)³J(H4'-H3') ≈ 8.5 Hz; ³J(H4'-H5') ≈ 7.5 Hz; ⁴J(H4'-F) ≈ 6-8 Hz
H3'Aromatic (ortho to F)~ 7.2 - 7.4Multiplet (m)³J(H3'-H4') ≈ 8.5 Hz; ³J(H3'-F) ≈ 8-10 Hz; ⁴J(H3'-H5') ≈ 1.2 Hz
H5'Aromatic (meta to C=O)~ 7.1 - 7.3Multiplet (m)³J(H5'-H6') ≈ 7.5 Hz; ³J(H5'-H4') ≈ 7.5 Hz; ⁵J(H5'-F) ≈ 1-2 Hz

Detailed Spectral Interpretation

Aliphatic Region (δ 3.0 - 4.5 ppm)

The aliphatic portion of the molecule consists of two methylene (-CH₂) groups, which give rise to two distinct signals.

  • Hα Protons (δ ~ 3.4 - 3.6 ppm): These protons are on the carbon atom adjacent (alpha) to the electron-withdrawing carbonyl group. This proximity causes them to be deshielded and appear downfield. For the analogous compound 3-Chloropropiophenone, this signal appears around 3.46 ppm[1]. These two protons are coupled to the two adjacent Hβ protons, resulting in a signal that is split into a triplet according to the n+1 rule (2+1=3). The vicinal coupling constant (³JHH) is expected to be in the typical range of 6-8 Hz for freely rotating alkyl chains[2].

  • Hβ Protons (δ ~ 3.8 - 4.0 ppm): These protons are on the carbon atom bonded to the highly electronegative chlorine atom. The inductive effect of chlorine causes significant deshielding, shifting this signal further downfield than the Hα protons. In 3-Chloropropiophenone, this signal is observed at approximately 3.92 ppm[1]. Similar to Hα, these protons are coupled to the two Hα protons and therefore also appear as a triplet with the same coupling constant (³JHH ≈ 6-7 Hz).

Aromatic Region (δ 7.0 - 8.0 ppm)

The 2-fluorophenyl group contains four aromatic protons, all of which are chemically non-equivalent. Their signals are complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • H6' Proton (δ ~ 7.8 - 8.0 ppm): This proton is positioned ortho to the strongly electron-withdrawing carbonyl group, making it the most deshielded of the aromatic protons. It experiences ortho coupling to H5' (³JHH ≈ 7-9 Hz), meta coupling to H4' (⁴JHH ≈ 1-3 Hz), and a notable meta coupling to the fluorine atom (⁴JHF)[2]. This combination of couplings will result in a complex multiplet . A similar proton in 2'-Fluoroacetophenone appears at 7.86 ppm[3].

  • H4' Proton (δ ~ 7.5 - 7.7 ppm): This proton is para to the carbonyl group and meta to the fluorine atom. It will be split by ortho couplings to H3' and H5' and a meta coupling to fluorine, generating a complex multiplet .

  • H3' and H5' Protons (δ ~ 7.1 - 7.4 ppm): These protons are the most upfield in the aromatic region.

    • H3' is ortho to the fluorine atom and will exhibit a large ortho H-F coupling (³JHF ≈ 8-10 Hz) in addition to H-H couplings, resulting in a multiplet .

    • H5' is para to the fluorine atom, leading to a very small or negligible para H-F coupling (⁵JHF). Its splitting will primarily be determined by ortho couplings to H4' and H6', also producing a multiplet .

Visualization of Spin-Spin Coupling Network

The following diagram illustrates the key coupling interactions within the this compound molecule. Vicinal (3-bond) and aromatic ortho (3-bond) couplings are shown as solid lines, while longer-range meta (4-bond) and para (5-bond) couplings are represented by dashed lines.

Caption: Spin-spin coupling network in this compound.

Comparison with Non-halogenated Analogs

To understand the influence of the halogen substituents, it is useful to compare the expected spectrum of the title compound with that of Propiophenone (C₆H₅C(=O)CH₂CH₃).

  • Aliphatic Protons: In propiophenone, the ethyl group protons appear much further upfield: the -CH₂- protons are at ~2.9 ppm and the -CH₃ protons are at ~1.2 ppm. The presence of the chlorine atom in this compound shifts the adjacent methylene (Hβ) signal downfield by approximately 2.6-2.8 ppm, a significant deshielding effect.

  • Aromatic Protons: The aromatic protons of propiophenone appear as two multiplets centered around 7.4-7.6 ppm and 7.9-8.0 ppm. The introduction of the fluorine atom in the ortho position in the title compound breaks this symmetry, resulting in four distinct and complex multiplets. Furthermore, the additional H-F coupling significantly complicates the splitting patterns compared to the simpler H-H coupling in propiophenone.

This comparison highlights how the introduction of chlorine and fluorine atoms provides distinct and predictable signatures in the ¹H NMR spectrum, which are invaluable for structural confirmation.

References

Comparative Analysis of 13C NMR Chemical Shifts for 3-Chloro-1-(2-fluorophenyl)propan-1-one and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the predicted 13C NMR chemical shifts for 3-Chloro-1-(2-fluorophenyl)propan-1-one against experimentally determined data for its structural analogs, 3-chloropropiophenone and 1-(2-fluorophenyl)ethanone. This information is valuable for researchers in synthetic chemistry, analytical chemistry, and drug development for the purpose of structural elucidation and verification of novel compounds.

Data Presentation: 13C NMR Chemical Shift Comparison

The following table summarizes the predicted 13C NMR chemical shifts for this compound alongside the experimental data for 3-chloropropiophenone and 1-(2-fluorophenyl)ethanone. The predicted values for the target compound are derived from computational models and analysis of the provided analogs.

Carbon AtomThis compound (Predicted, ppm)3-Chloropropiophenone (Experimental, ppm)[1][2]1-(2-Fluorophenyl)ethanone (Experimental, ppm)
C=O~195196.78~196
C-Cl~3938.79-
-CH2-~4141.36-
C1' (C-F)~162 (d)-~162 (d)
C2' (C-C=O)~125 (d)136.45~125 (d)
C3'~134 (d)128.84~134 (d)
C4'~129133.65~129
C5'~125128.14~125
C6'~117 (d)128.14~117 (d)

(d) indicates a doublet due to C-F coupling.

Experimental Protocols

The experimental data cited in this guide were obtained using standard 13C NMR spectroscopic techniques. A generalized protocol for acquiring such spectra is as follows:

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Approximately 20-50 mg of the solid sample or 50-100 µL of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

  • Experiment: Proton-decoupled 13C NMR.

  • Pulse Program: A standard single-pulse experiment with broadband proton decoupling.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • The chemical shifts of the peaks are referenced to the TMS signal at 0 ppm.

Mandatory Visualization

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its structural analysis using 13C NMR spectroscopy.

This compound Structure

G 13C NMR Analysis Workflow cluster_data Data Input cluster_analysis Analysis cluster_output Output Target This compound Prediction Predict 13C NMR Shifts for Target Target->Prediction Analog1 3-Chloropropiophenone (Experimental Data) Comparison Compare Predicted and Experimental Shifts Analog1->Comparison Analog2 1-(2-Fluorophenyl)ethanone (Experimental Data) Analog2->Comparison Prediction->Comparison Table Comparative Data Table Comparison->Table Guide Publication Guide Table->Guide

Workflow for 13C NMR Comparative Analysis

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing deep insights into molecular structure through fragmentation analysis. This guide offers a detailed examination of the predicted mass spectrometry fragmentation pattern of 3-Chloro-1-(2-fluorophenyl)propan-1-one, a compound of interest in synthetic chemistry and pharmaceutical research. By comparing its expected fragmentation with that of analogous structures, we provide a framework for the identification and characterization of this and similar molecules.

Predicted Fragmentation Profile

The fragmentation of this compound under electron ionization (EI) is anticipated to be driven by the presence of several key functional groups: a 2-fluorophenyl ketone, and a 3-chloropropyl chain. The molecular ion peak (M+) is expected at an m/z corresponding to its molecular weight of approximately 186.61 g/mol .[1] Due to the presence of a chlorine atom, a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak is also expected, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[2]

The primary fragmentation pathways for ketones typically involve α-cleavage on either side of the carbonyl group and the McLafferty rearrangement if a transferable γ-hydrogen is present.[3][4][5] For aromatic ketones, cleavage of the bond between the carbonyl group and the aromatic ring is a common fragmentation route.[3][5] The presence of halogen atoms introduces additional fragmentation possibilities, including the loss of the halogen radical or a hydrogen halide molecule.[5]

Based on these principles, the major fragmentation pathways for this compound are predicted as follows:

  • α-Cleavage:

    • Loss of the chloromethyl radical (•CH₂Cl) to form the 2-fluorobenzoyl cation.

    • Loss of the 2-fluorophenyl radical to form the 3-chloropropionyl cation.

  • McLafferty-type Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a saturated carbon, related rearrangements involving the chlorine atom might occur.

  • Other Fragmentations:

    • Loss of a chlorine radical (•Cl).

    • Loss of hydrogen chloride (HCl).

Comparative Analysis of Fragmentation Patterns

To contextualize the predicted fragmentation of this compound, we compare it with the known fragmentation patterns of structurally related compounds. This comparative approach allows for a more robust interpretation of mass spectra.

Compound Structure Key Fragmentation Pathways Major Fragment Ions (m/z)
This compound (Predicted)
alt text
α-cleavage (loss of •CH₂CH₂Cl, loss of 2-fluorophenyl radical), loss of •Cl, loss of HCl123 (C₇H₄FO⁺), 95 (C₆H₄F⁺), 151 (M-Cl)⁺, 150 (M-HCl)⁺•
3-Chloro-1-phenylpropan-1-one
alt text
α-cleavage (loss of •CH₂CH₂Cl, loss of phenyl radical), McLafferty rearrangement, loss of •Cl105 (C₇H₅O⁺), 77 (C₆H₅⁺), 133 (M-Cl)⁺
Propiophenone
alt text
α-cleavage (loss of •C₂H₅), McLafferty rearrangement105 (C₇H₅O⁺), 77 (C₆H₅⁺)

Table 1: Comparison of key fragmentation pathways and major fragment ions for this compound and related compounds.

The fragmentation of 3-Chloro-1-phenylpropan-1-one, as documented in the NIST WebBook, shows a prominent peak at m/z 105, corresponding to the benzoyl cation, and a peak at m/z 77 for the phenyl cation.[6] This suggests that α-cleavage is a dominant fragmentation pathway. We can infer a similar behavior for our target compound, leading to the 2-fluorobenzoyl cation (m/z 123).

Experimental Protocols

While specific experimental data for this compound is not publicly available, a standard protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) would involve the following:

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the low ppm range).

2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Fragmentation Pathway Diagram

The predicted fragmentation pathway of this compound is visualized below. This diagram illustrates the primary cleavage points and the resulting fragment ions.

Fragmentation_Pathway cluster_alpha α-Cleavage cluster_other Other Fragmentations M [C₉H₈ClFO]⁺• m/z = 186/188 F1 [C₇H₄FO]⁺ m/z = 123 M->F1 - •CH₂CH₂Cl F3 [C₂H₄Cl]⁺ m/z = 63/65 M->F3 - •C₇H₄FO F2 [C₉H₈FO]⁺ m/z = 151 M->F2 - •Cl F4 [C₉H₇FO]⁺• m/z = 150 M->F4 - HCl F5 [C₆H₄F]⁺ m/z = 95 F1->F5 - CO

Caption: Predicted fragmentation pathway of this compound.

This guide provides a predictive and comparative analysis of the mass spectrometry fragmentation of this compound. While awaiting experimental verification, this information serves as a valuable resource for researchers in identifying and characterizing this compound and its analogs, thereby aiding in the advancement of drug discovery and development.

References

A Comparative Guide to the Reactivity of 3-Chloro- vs. 3-Bromo-1-(2-fluorophenyl)propan-1-one for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates, the choice of starting materials is critical to optimizing reaction efficiency and overall yield. This guide provides an objective comparison of the reactivity of two key building blocks: 3-Chloro-1-(2-fluorophenyl)propan-1-one and 3-Bromo-1-(2-fluorophenyl)propan-1-one. While direct comparative kinetic studies for these specific molecules are not extensively available in published literature, this guide leverages fundamental principles of organic chemistry and data from analogous systems to provide a comprehensive analysis for researchers in drug development. The bromo- aCore Principles of Reactivity: The Halogen Leaving Group

The primary determinant of reactivity in nucleophilic substitution reactions for these compounds is the nature of the halogen atom, which functions as the leaving group. In such reactions, the carbon-halogen bond is cleaved, and a new bond is formed with an incoming nucleophile. The facility of this process is largely dependent on the stability of the departing halide ion and the strength of the carbon-halogen bond.

It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride.[1][2] This is attributed to two main factors:

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. The bond dissociation energy for a typical C-Br bond is approximately 276 kJ/mol, whereas for a C-Cl bond it is around 328 kJ/mol.[1] A weaker bond requires less energy to break, thus leading to a lower activation energy for the reaction and a faster reaction rate.

  • Anion Stability: The bromide ion (Br-) is larger and more polarizable than the chloride ion (Cl-). This allows the negative charge to be dispersed over a larger volume, resulting in a more stable anion in solution. A more stable leaving group is more readily displaced.

Therefore, it is anticipated that 3-Bromo-1-(2-fluorophenyl)propan-1-one will exhibit significantly higher reactivity towards nucleophiles than this compound.

Comparative Data Summary

To illustrate the expected difference in reactivity, the following table presents hypothetical, yet plausible, quantitative data for a representative nucleophilic substitution reaction with a generic nucleophile (Nu-). This data is based on the known relative reactivity of alkyl bromides and chlorides.

ParameterThis compound3-Bromo-1-(2-fluorophenyl)propan-1-one
Relative Reaction Rate 1~50-100
Typical Reaction Time 12-24 hours1-4 hours
Typical Reaction Temperature 80-100 °CRoom Temperature to 50 °C
Typical Yield 60-75%85-95%

Note: The values presented are illustrative and can vary depending on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the title compounds and for a comparative reactivity study.

Synthesis of 3-Halo-1-(2-fluorophenyl)propan-1-one via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of the starting materials.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Fluorobenzene Fluorobenzene Friedel_Crafts_Acylation Friedel-Crafts Acylation Fluorobenzene->Friedel_Crafts_Acylation Substrate 3_Halopropionyl_chloride 3-Chloropropionyl chloride or 3-Bromopropionyl chloride 3_Halopropionyl_chloride->Friedel_Crafts_Acylation Acylating Agent Target_Compound 3-Halo-1-(2-fluorophenyl)propan-1-one Friedel_Crafts_Acylation->Target_Compound Product Formation

Caption: Synthesis of 3-Halo-1-(2-fluorophenyl)propan-1-one.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add dropwise the respective 3-halopropionyl chloride (3-chloropropionyl chloride or 3-bromopropionyl chloride, 1.1 equivalents).

  • After stirring for 15 minutes, add fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture carefully onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the desired 3-halo-1-(2-fluorophenyl)propan-1-one.

Comparative Nucleophilic Substitution Reaction

This protocol outlines a method to compare the reactivity of the chloro and bromo compounds with a model nucleophile, such as sodium phenoxide.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_analysis Analysis Chloro_Compound This compound Monitoring TLC or GC/MS Analysis (at timed intervals) Chloro_Compound->Monitoring Reaction 1 Bromo_Compound 3-Bromo-1-(2-fluorophenyl)propan-1-one Bromo_Compound->Monitoring Reaction 2 Nucleophile Sodium Phenoxide Nucleophile->Monitoring Solvent Acetone or DMF Solvent->Monitoring Temperature Controlled Temperature (e.g., 50 °C) Temperature->Monitoring Data Determine Reaction Rate and Yield Monitoring->Data

Caption: Comparative Reactivity Workflow.

Procedure:

  • Set up two parallel reactions. In separate flasks, dissolve this compound (1.0 equivalent) and 3-Bromo-1-(2-fluorophenyl)propan-1-one (1.0 equivalent) in a suitable solvent such as acetone or DMF.

  • To each flask, add sodium phenoxide (1.1 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if necessary.

  • Maintain both reaction mixtures at a constant temperature (e.g., 50 °C) with vigorous stirring.

  • Monitor the progress of each reaction by taking aliquots at regular time intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product, 3-phenoxy-1-(2-fluorophenyl)propan-1-one.

  • Upon completion (as determined by the disappearance of the starting material), quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the products by column chromatography and determine the isolated yields for a direct comparison.

Applications in Drug Development

Both 3-Chloro- and 3-Bromo-1-(2-fluorophenyl)propan-1-one are valuable intermediates in the synthesis of various pharmaceutically active compounds, particularly those targeting the central nervous system (CNS). The propiophenone scaffold is a common feature in many CNS-active drugs.

The higher reactivity of the bromo-derivative makes it the preferred starting material for syntheses where mild reaction conditions are crucial to preserve sensitive functional groups in the nucleophile or the product. It allows for faster reaction times and often leads to higher yields, which is economically advantageous in large-scale production.

Conversely, the chloro-derivative, being more stable and less expensive, may be suitable for reactions with highly reactive nucleophiles or when a slower, more controlled reaction is desired.

These intermediates can be utilized in the synthesis of:

  • Antipsychotics and Anxiolytics: The 1-(2-fluorophenyl)propan-1-one core can be elaborated to form structures found in certain classes of antipsychotic and anxiolytic medications.

  • GABA Uptake Inhibitors: Derivatives of these compounds can be used to synthesize molecules that modulate the activity of the neurotransmitter GABA, which is relevant for treating anxiety disorders and epilepsy.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): The propiophenone structure can serve as a precursor for the synthesis of various SSRIs used in the treatment of depression and other mood disorders.

Conclusion

Based on fundamental chemical principles, 3-Bromo-1-(2-fluorophenyl)propan-1-one is significantly more reactive than this compound in nucleophilic substitution reactions. This is primarily due to the weaker carbon-bromine bond and the greater stability of the bromide leaving group. For drug development professionals, this translates to faster reaction times, milder reaction conditions, and potentially higher yields when using the bromo-analog. The choice between the two will ultimately depend on the specific synthetic route, the nature of the nucleophile, and economic considerations. However, for achieving efficient chemical transformations, the bromo-derivative is the superior choice.

References

Purity Analysis of 3-Chloro-1-(2-fluorophenyl)propan-1-one by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Chloro-1-(2-fluorophenyl)propan-1-one, a key intermediate in pharmaceutical synthesis. We will explore a primary HPLC method, compare it with alternative analytical techniques, and provide detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy. This guide will focus on a robust reversed-phase HPLC (RP-HPLC) method and compare its performance with other analytical approaches.

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

A C18 column is a common choice for the separation of a wide range of compounds and is particularly effective for moderately polar compounds like this compound.[1] The non-polar stationary phase of the C18 column allows for the separation of the target compound from potential impurities based on their hydrophobicity.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water are commonly used as mobile phases in reversed-phase HPLC. A typical starting point would be a gradient elution to ensure the separation of impurities with a wide range of polarities.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL

  • Run Time: Approximately 30 minutes to ensure elution of all potential impurities.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare the sample solution by dissolving a known amount of the test substance in the mobile phase to a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Presentation:

Table 1: Hypothetical Purity Analysis Data for this compound by RP-HPLC

CompoundRetention Time (min)Peak Area% Area
Impurity 1 (Starting Material)5.215,0000.15
This compound 12.5 9,950,000 99.50
Impurity 2 (By-product)18.725,0000.25
Impurity 3 (Degradant)22.110,0000.10

Comparison with Alternative Analytical Techniques

While RP-HPLC is a robust method, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.[2][]

Table 2: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantagesDisadvantages
RP-HPLC Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.High resolution, high sensitivity, suitable for a wide range of compounds, quantitative accuracy.[1]May require derivatization for compounds without a UV chromophore, can be time-consuming for method development.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Excellent for volatile impurities, high sensitivity.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information about the molecule and can quantify impurities without a reference standard.Absolute quantification (qNMR), provides structural information on impurities.Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation.
Mass Spectrometry (MS) Identifies compounds based on their mass-to-charge ratio.High sensitivity and specificity, can be coupled with HPLC or GC for enhanced separation and identification.May not be quantitative without appropriate standards, instrumentation can be complex and expensive.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the purity analysis of this compound by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Reference Standard Solution Filter Filter Solutions (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Sample Solution Prep_Sample->Filter Injection Inject Sample and Standard Filter->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration and Identification Data_Acquisition->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described RP-HPLC method provides a reliable and accurate approach for the purity analysis of this compound. The choice of a C18 column offers excellent separation capabilities for the target compound and its potential impurities. While alternative techniques like GC, NMR, and MS have their merits, HPLC remains the gold standard for routine quality control in pharmaceutical manufacturing due to its robustness, versatility, and quantitative accuracy. The provided experimental protocol and comparative data serve as a valuable resource for researchers and scientists in developing and validating their own analytical methods.

References

A Comparative Guide to the Biological Activities of Compounds Derived from 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of compounds synthesized from the precursor 3-Chloro-1-(2-fluorophenyl)propan-1-one. While literature directly employing this specific starting material is limited, extensive research on structurally analogous chloro- and fluoro-substituted phenylpropanones serves as a robust predictive framework. These precursors are versatile building blocks for a variety of heterocyclic compounds, notably chalcones and pyrimidines, which have demonstrated significant potential in anticancer, antimicrobial, and anti-inflammatory applications.[1][2][3][4] This document synthesizes experimental data from related derivatives to highlight promising avenues for drug discovery and development.

Conceptual Synthesis Pathways

The diagram below illustrates the potential synthetic pathways from this compound to key classes of biologically active derivatives. The initial chloro-ketone can be transformed into chalcones via condensation reactions or serve as a precursor for various heterocyclic systems like pyrimidines.

G start This compound chalcone Chalcone Derivatives start->chalcone Claisen-Schmidt Condensation pyrimidine Pyrimidine Derivatives start->pyrimidine Reaction with Urea/Thiourea other_het Other Heterocycles (e.g., Oxadiazoles, Azetidinones) start->other_het Multi-step Synthesis anticancer Anticancer Activity chalcone->anticancer antiinflammatory Anti-inflammatory Activity chalcone->antiinflammatory pyrimidine->anticancer antimicrobial Antimicrobial Activity pyrimidine->antimicrobial pyrimidine->antiinflammatory other_het->anticancer other_het->antimicrobial other_het->antiinflammatory

Caption: General synthesis pathways from the precursor to active compounds.

Anticancer Activity

Derivatives containing fluorophenyl and chlorophenyl groups, particularly chalcones and various heterocycles like 1,3,4-thiadiazoles, have shown significant cytotoxic activity against multiple human cancer cell lines.[5][6] The presence of halogen substituents on the aromatic rings is often correlated with enhanced anticancer efficacy.[6]

Data Presentation: Cytotoxicity of Analogue Derivatives

The following table summarizes the in vitro anticancer activity of various derivatives structurally related to those potentially synthesized from this compound. Activity is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Compound ClassDerivative DescriptionCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazole A2: 2-(4-fluorophenylamino)-5-(4-chlorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)52.35[6]
A3: 2-(4-fluorophenylamino)-5-(3-chlorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)54.81[6]
B1: 2-(3-fluorophenylamino)-5-(4-chlorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)53.9[6]
B3: 2-(3-fluorophenylamino)-5-(3-chlorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)54.1[6]
Thymidine Analog 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine (9)HeLa (Cervical)3.61[7]
KB (Nasopharyngeal)2.58[7]
MCF-7 (Breast)3.34[7]
Thymidine Analog N-n-propyl phosphoramidate of (9) (35)HeLa (Cervical)1.94[7]
KB (Nasopharyngeal)0.97[7]
MCF-7 (Breast)1.35[7]
Indole Carboxamide (S)-5-Chloro-indole derivative (S)-1HCT116 (Colon)7.1[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] This colorimetric method assesses cell viability based on the metabolic activity of mitochondrial dehydrogenase enzymes.[11]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density (e.g., 1,000 to 100,000 cells per well) and incubated overnight to allow for attachment.[9]

  • Compound Treatment: The test compounds are dissolved and serially diluted in the culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well to a final concentration of 0.45-0.5 mg/mL.[9][13] The plates are then incubated for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]

  • Formazan Solubilization: The medium is carefully removed, and a solubilization agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[10] The plate may be placed on an orbital shaker to ensure complete dissolution.[11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[10][13] A reference wavelength (e.g., 630 nm) may be used to correct for background absorbance.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Mandatory Visualization: Cytotoxicity Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat Cells with Test Compounds add_mtt 3. Add MTT Reagent (Incubate 2-4h) seed->add_mtt Incubate (e.g., 72h) solubilize 4. Solubilize Formazan Crystals (DMSO) read 5. Read Absorbance (570 nm) add_mtt->read calculate 6. Calculate % Viability & IC50 Value

Caption: Workflow of the MTT assay for determining anticancer cytotoxicity.

Antimicrobial Activity

Heterocyclic compounds, especially those containing pyrimidine and semicarbazone moieties, are known for their broad-spectrum antimicrobial properties.[1][14] The incorporation of a 3-chloro-4-fluorophenyl group into these scaffolds can enhance activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[14]

Data Presentation: Antimicrobial Potency of Analogue Derivatives

The table below presents the antimicrobial activity of relevant derivatives, measured by Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition. A lower MIC value or a larger zone diameter indicates greater antimicrobial effectiveness.

Compound ClassDerivative DescriptionMicroorganismActivity MeasurementReference
Semicarbazone 4f: 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamideS. aureus12.5 µg/mL (MIC)[14]
E. coli12.5 µg/mL (MIC)[14]
4g: 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamideC. albicans50 µg/mL (MIC)[14]
Phenylpropanoic Acid 1: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acidE. coli16 µg/mL (MIC)[15]
2: Methyl ester of 1E. coli32 µg/mL (MIC)[15]
S. aureus64 µg/mL (MIC)[15]
3: 3-(3-chloro-4-hydroxyphenyl)propanoic acidE. coli64 µg/mL (MIC)[15]
S. aureus32 µg/mL (MIC)[15]
Azetidinone 5a-h: 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acidsS. aureus, B. subtilis, P. aeruginosa, E. coliGood to Moderate Activity[16]
Experimental Protocol: Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a standard method for testing the susceptibility of bacteria to antimicrobial agents.[17][18][19]

  • Inoculum Preparation: A standardized bacterial suspension is prepared by transferring colonies from a pure culture into a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17][19]

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a uniform lawn of bacterial growth.[18][20] The plate is allowed to dry for a few minutes.[19]

  • Disk Application: Sterile paper disks (6 mm diameter) are impregnated with a known concentration of the test compound. Using sterile forceps, the disks are placed onto the surface of the inoculated MHA plate, ensuring firm contact.[17][20]

  • Incubation: The plates are inverted and incubated under standard conditions (e.g., 35°C ± 2°C for 16-24 hours).[18][20]

  • Measurement and Interpretation: After incubation, the plates are examined for zones of inhibition (clear areas of no bacterial growth) around the disks. The diameter of each zone is measured in millimeters (mm).[17] The size of the zone correlates with the susceptibility of the microorganism to the compound.

Mandatory Visualization: Antimicrobial Assay Workflow

G inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) streak 2. Inoculate Mueller-Hinton Agar Plate inoculum->streak disks 3. Apply Compound-impregnated Disks to Agar Surface streak->disks incubate 4. Incubate Plate (e.g., 35°C for 18h) disks->incubate measure 5. Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow of the Kirby-Bauer disk diffusion assay.

Anti-inflammatory Activity

Chalcones, oxadiazoles, and pyrimidines derived from related precursors have demonstrated notable anti-inflammatory effects.[4][21][22] Their mechanism often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), or enzymes such as cyclooxygenase (COX).[23][24]

Data Presentation: Anti-inflammatory Efficacy of Analogue Derivatives

The following table summarizes the anti-inflammatory activity of related compounds, primarily evaluated using the carrageenan-induced paw edema model. The efficacy is typically expressed as the percentage of edema inhibition compared to a control group.

Compound ClassCompound DescriptionModelDoseMax. Inhibition (%)Time (h)Reference
Oxadiazole 2-[3-(4-chlorophenyl)propan-3-one]-5-(phenyl)-1,3,4-oxadiazoleCarrageenan-induced paw edema (Rat)20 mg/kg49.343[22]
Oxadiazole 2-[3-(4-chlorophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazoleCarrageenan-induced paw edema (Rat)20 mg/kg52.633[22]
Spiroisoxazoline JR-9: (3-Chlorophenyl)-2-Spiroisoxazoline derivativeCarrageenan-induced paw edema (Mouse)20 mg/kg~55%4[24]
Standard Drug IndomethacinCarrageenan-induced paw edema (Rat)5 mg/kgSignificant Inhibition1-5[23]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is a standard and highly reproducible method for screening acute anti-inflammatory activity.[25][26]

  • Animal Grouping: Animals (typically rats or mice) are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the compound.[25][27]

  • Compound Administration: The test compounds and the standard drug are administered to the respective groups, usually orally (p.o.) or intraperitoneally (i.p.), approximately 30-60 minutes before the induction of inflammation.[23][25]

  • Induction of Edema: A mild irritant, 1% w/v λ-carrageenan solution in saline, is injected into the subplantar tissue of the right hind paw of each animal to induce localized inflammation and edema.[23][27]

  • Paw Volume Measurement: The volume of the inflamed paw is measured at specific time intervals after the carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours) using a plethysmometer.[23][28]

  • Data Analysis: The degree of edema is calculated by subtracting the initial paw volume (at 0 hours) from the paw volume at each subsequent time point. The percentage of inhibition of edema is calculated for the treated groups relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the test group.[27]

Mandatory Visualization: Anti-inflammatory Assay Workflow

G grouping 1. Group Animals (Control, Standard, Test) admin 2. Administer Compound or Vehicle (p.o. / i.p.) grouping->admin measure0 3. Measure Initial Paw Volume (t=0) admin->measure0 induce 4. Inject Carrageenan into Hind Paw measure0->induce measure_t 5. Measure Paw Volume at Intervals (t=1, 2, 3, 4h) induce->measure_t analyze 6. Calculate Edema Volume & Percent Inhibition measure_t->analyze

Caption: Workflow of the carrageenan-induced paw edema model.

References

Comparative study of different synthetic routes to 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

This guide provides a comparative analysis of potential synthetic routes for the preparation of 3-Chloro-1-(2-fluorophenyl)propan-1-one, a key intermediate in the development of various pharmaceutical compounds. The methodologies presented are based on established chemical transformations, with a primary focus on Friedel-Crafts acylation, for which a detailed analogous protocol exists with high reported yields. While direct comparative experimental data for the target molecule is limited in publicly available literature, this guide extrapolates from closely related reactions to provide a comprehensive overview for selecting a suitable synthetic strategy.

Executive Summary

The synthesis of this compound can be approached through several classical organic reactions. The most prominent and well-documented method for analogous compounds is the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride. This method is known for its high efficiency and straightforward procedure. Alternative, though less specifically documented for this target, include a Grignard reagent-based approach and a multi-step route involving a Mannich reaction . The choice of a particular route will depend on factors such as starting material availability, scalability, and the desired purity of the final product.

Data Presentation: A Comparative Overview

Due to the lack of direct comparative studies in the literature for this compound, the following table provides an estimated comparison based on analogous reactions. The data for the Friedel-Crafts acylation is derived from the synthesis of the non-fluorinated analog, 3-chloropropiophenone.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reagent AdditionRoute 3: Mannich Reaction Pathway
Starting Materials Fluorobenzene, 3-Chloropropionyl Chloride1-Bromo-2-fluorobenzene, 3-Chloropropionyl Chloride2'-Fluoroacetophenone, Formaldehyde, Dimethylamine HCl
Key Reagents Aluminum Chloride (AlCl₃)Magnesium (Mg), Dry Ether/THFHydrochloric Acid, Sodium Hydroxide, Thionyl Chloride
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Acyl SubstitutionCondensation, Elimination, Nucleophilic Substitution
Reported Yield (Analogous) ~97%Variable, typically moderate to highModerate (multi-step)
Reaction Time ~14 hours~2-4 hoursMulti-day
Scalability Readily scalableScalable with careful controlMore complex to scale up
Key Considerations Moisture sensitive catalyst, potential for isomer formationHighly reactive intermediate, requires anhydrous conditionsMulti-step synthesis, potential for side reactions

Experimental Protocols

Route 1: Friedel-Crafts Acylation

This protocol is adapted from the high-yield synthesis of 3-chloropropiophenone.

Materials and Equipment:

  • Anhydrous aluminum chloride (AlCl₃)

  • Fluorobenzene

  • 3-Chloropropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Standard glass reaction vessel with stirrer, dropping funnel, and reflux condenser

  • Ice bath

Procedure:

  • In a flame-dried reaction vessel, suspend anhydrous aluminum chloride (1.25 eq.) in anhydrous dichloromethane at 0°C.

  • Slowly add a solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous dichloromethane to the stirred suspension, maintaining the temperature at 0°C.

  • Following the addition, add a solution of fluorobenzene (1.0 eq.) in anhydrous dichloromethane dropwise at 0°C.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the primary synthetic route and potential alternatives, the following diagrams are provided.

Friedel_Crafts_Acylation start Starting Materials reactants Fluorobenzene + 3-Chloropropionyl Chloride start->reactants reaction Friedel-Crafts Acylation (0°C to RT, 14h) reactants->reaction Add dropwise catalyst AlCl3 in DCM catalyst->reaction Catalyst workup Aqueous Workup (HCl/Ice) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts Acylation.

Alternative_Routes_Comparison cluster_fc Route 1: Friedel-Crafts cluster_grignard Route 2: Grignard cluster_mannich Route 3: Mannich fc_start Fluorobenzene fc_reaction Acylation (AlCl3) fc_start->fc_reaction fc_reagent 3-Chloropropionyl Chloride fc_reagent->fc_reaction product This compound fc_reaction->product g_start 2-Fluorobromobenzene g_mg Mg g_start->g_mg g_reagent 2-Fluorophenyl- magnesium Bromide g_mg->g_reagent g_reaction Nucleophilic Addition g_reagent->g_reaction g_acyl 3-Chloropropionyl Chloride g_acyl->g_reaction g_reaction->product m_start 2'-Fluoroacetophenone m_reaction1 Mannich Reaction m_start->m_reaction1 m_reagents Formaldehyde, Amine m_reagents->m_reaction1 m_intermediate Mannich Base m_reaction1->m_intermediate m_reaction2 Chlorination m_intermediate->m_reaction2 m_reaction2->product

Caption: Logical relationship of the three potential synthetic routes.

Comparative Guide to the Structural Confirmation of 3-Chloro-1-(2-fluorophenyl)propan-1-one Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary reaction products derived from 3-Chloro-1-(2-fluorophenyl)propan-1-one, a versatile building block in organic synthesis. We will explore two principal reaction pathways: intramolecular cyclization and nucleophilic substitution, presenting experimental methodologies, quantitative data, and alternative synthetic strategies to offer a comprehensive resource for the synthesis and structural confirmation of these valuable compounds.

Section 1: Intramolecular Cyclization to form 1-(2-fluorophenyl)cyclopropan-1-one

The presence of a halogen at the γ-position relative to the ketone in this compound facilitates an intramolecular cyclization reaction under basic conditions to yield the corresponding cyclopropyl ketone. This transformation is a valuable method for the construction of three-membered rings, a motif of significant interest in medicinal chemistry.

Method 1: Base-Mediated Intramolecular Cyclization of this compound

This method represents a direct and atom-economical approach to the synthesis of 1-(2-fluorophenyl)cyclopropan-1-one. The reaction proceeds via an intramolecular nucleophilic attack of the enolate, formed by deprotonation of the α-carbon, on the carbon bearing the chlorine atom.

To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol, is added a base (1.1 eq), for instance, sodium hydroxide or potassium tert-butoxide, at room temperature. The reaction mixture is stirred for a specified duration, typically ranging from 2 to 12 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(2-fluorophenyl)cyclopropan-1-one.

G cluster_0 Intramolecular Cyclization Workflow Start This compound Base Base (e.g., NaOH) Solvent (e.g., THF) Start->Base 1. Add Reaction Stir at Room Temperature Base->Reaction 2. React Quench Quench with Water Reaction->Quench 3. Work-up Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product 1-(2-fluorophenyl)cyclopropan-1-one Purification->Product

Caption: Workflow for the synthesis of 1-(2-fluorophenyl)cyclopropan-1-one.

Alternative Method: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ketone

An alternative approach to aryl cyclopropyl ketones involves the cyclopropanation of the corresponding chalcone (an α,β-unsaturated ketone). This method offers flexibility in accessing a variety of substituted cyclopropyl ketones by varying the starting chalcone.

To a suspension of trimethylsulfoxonium iodide (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO) is added sodium hydride (1.1 eq) under an inert atmosphere. The mixture is stirred at room temperature for 15 minutes, resulting in the formation of the sulfur ylide. The corresponding 1-(2-fluorophenyl)-3-phenylprop-2-en-1-one (chalcone) (1.0 eq) is then added, and the reaction is stirred for an additional 2-4 hours. The reaction is quenched by the addition of water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.

Data Comparison:
ParameterMethod 1: Intramolecular CyclizationAlternative: Corey-Chaykovsky Cyclopropanation
Starting Material This compound1-(2-fluorophenyl)-3-phenylprop-2-en-1-one
Key Reagents Base (e.g., NaOH, K-tert-butoxide)Trimethylsulfoxonium iodide, NaH
Typical Yield Good to Excellent (Est. 70-90%)Good (Typically 60-80%)
Reaction Conditions Room temperature, 2-12 hRoom temperature, 2-4 h
Advantages Atom economical, direct routeVersatility in substrate scope
Disadvantages Dependent on the availability of the chloro-precursorRequires synthesis of the chalcone precursor
Structural Confirmation Data for 1-(2-fluorophenyl)cyclopropan-1-one:
TechniqueExpected Data
¹H NMR Aromatic protons (multiplets, ~7.0-7.8 ppm), Cyclopropyl protons (multiplets, upfield shift ~0.8-1.5 ppm due to ring strain)[1][2][3]
¹³C NMR Carbonyl carbon (~200 ppm), Aromatic carbons, Cyclopropyl carbons (upfield shift)
IR C=O stretch (~1680-1700 cm⁻¹), C-F stretch, Aromatic C-H stretches. The C=O frequency is slightly lower than in acyclic ketones due to conjugation with the cyclopropane ring.
Mass Spec Molecular ion peak corresponding to the product's mass

Section 2: Nucleophilic Substitution Reactions

The chlorine atom in this compound is susceptible to nucleophilic substitution, providing a pathway to a variety of functionalized propanone derivatives. Here, we focus on the synthesis of β-azido and β-amino ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Method 2: Synthesis of 3-Azido-1-(2-fluorophenyl)propan-1-one

The direct substitution of the chloride with an azide group is a straightforward method to introduce a versatile functional handle for further chemical modifications, such as "click" chemistry.

To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone, sodium azide (1.2 eq) is added. The reaction mixture is heated to 50-70 °C and stirred for 4-8 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and water is added. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

G cluster_1 Nucleophilic Azide Substitution Workflow Start_Azide This compound Reagents_Azide Sodium Azide (NaN₃) Solvent (e.g., DMF) Start_Azide->Reagents_Azide 1. Add Reaction_Azide Heat (50-70°C) Reagents_Azide->Reaction_Azide 2. React Workup_Azide Aqueous Work-up Reaction_Azide->Workup_Azide 3. Cool & Quench Extraction_Azide Extraction Workup_Azide->Extraction_Azide Purification_Azide Chromatography Extraction_Azide->Purification_Azide Product_Azide 3-Azido-1-(2-fluorophenyl)propan-1-one Purification_Azide->Product_Azide

Caption: Workflow for the synthesis of 3-Azido-1-(2-fluorophenyl)propan-1-one.

Alternative Method: Synthesis of 3-Amino-1-(2-fluorophenyl)propan-1-one via Mannich Reaction

An alternative route to β-amino ketones is the Mannich reaction, a three-component condensation of an aldehyde (formaldehyde), a primary or secondary amine, and a ketone.

A mixture of 2'-fluoroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and the desired amine hydrochloride (e.g., methylamine hydrochloride) (1.1 eq) in ethanol is heated at reflux for several hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is treated with a base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude product, which is then purified by chromatography or crystallization.

Data Comparison:
ParameterMethod 2: Nucleophilic Azide SubstitutionAlternative: Mannich Reaction
Starting Material This compound2'-Fluoroacetophenone, Paraformaldehyde, Amine
Key Reagents Sodium AzideAmine hydrochloride
Typical Yield Good to Excellent (Est. 80-95%)Moderate to Good (Typically 50-75%)
Reaction Conditions 50-70 °C, 4-8 hReflux, several hours
Advantages Direct, high-yieldingOne-pot, three-component reaction
Disadvantages Use of potentially explosive azide reagentsMay produce side products, lower yields
Structural Confirmation Data for 3-Azido-1-(2-fluorophenyl)propan-1-one:
TechniqueExpected Data
¹H NMR Aromatic protons (multiplets, ~7.0-7.8 ppm), Methylene protons adjacent to the ketone (triplet), Methylene protons adjacent to the azide group (triplet)
¹³C NMR Carbonyl carbon (~195 ppm), Aromatic carbons, Methylene carbons
IR Strong, sharp azide (N₃) stretch at ~2100 cm⁻¹, C=O stretch (~1690 cm⁻¹), C-F stretch, Aromatic C-H stretches[4]
Mass Spec Molecular ion peak corresponding to the product's mass
Structural Confirmation Data for 3-Amino-1-(2-fluorophenyl)propan-1-one:
TechniqueExpected Data
¹H NMR Aromatic protons (multiplets, ~7.0-7.8 ppm), Methylene protons (multiplets), N-H protons (broad singlet, exchangeable with D₂O)
¹³C NMR Carbonyl carbon (~198 ppm), Aromatic carbons, Methylene carbons
IR N-H stretch (one or two bands in the region 3300-3500 cm⁻¹), C=O stretch (~1685 cm⁻¹), C-F stretch, Aromatic C-H stretches
Mass Spec Molecular ion peak corresponding to the product's mass

This guide provides a framework for the synthesis and structural confirmation of key reaction products of this compound. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The provided experimental protocols and comparative data are intended to assist researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of 3-Chloro-1-(2-fluorophenyl)propan-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of methodologies for the enantioselective synthesis of 3-chloro-1-(2-fluorophenyl)propan-1-one and its analogs, focusing on chemical and biocatalytic reduction methods. It also details analytical techniques for the chiral separation of the resulting enantiomeric alcohols. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed protocols.

Enantioselective Synthesis Approaches

The primary route to chiral 3-chloro-1-(2-fluorophenyl)propan-1-ol analogs is the asymmetric reduction of the corresponding prochiral ketone. Two prominent methods, the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reductions, are compared below.

Comparison of Synthetic Methodologies
MethodCatalyst/BiocatalystSubstrate AnalogYield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
CBS Reduction (R)- or (S)-Methyl-CBS-oxazaborolidine2'-FluoroacetophenoneHigh (typically >90%)High (often >95%)High enantioselectivity, predictable stereochemistry, broad substrate scope.[1][2]Requires stoichiometric borane reagent, anhydrous conditions, and cryogenic temperatures.[2][3]
Biocatalysis Acetobacter sp. CCTCC M2090613-Chloropropiophenone82.3%>99% (S)High enantioselectivity, mild reaction conditions (room temp., aqueous media), environmentally friendly.Substrate specificity can be narrow, may require process optimization for new substrates.
Biocatalysis Saccharomyces cerevisiae3-Chloropropiophenone80%99% (S)Readily available and inexpensive biocatalyst, mild conditions.Lower yields compared to other methods, potential for side reactions.
Asymmetric Hydrogenation Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃β-chloro-propiophenone99%90%High yield, uses a less expensive metal catalyst.Moderate enantioselectivity compared to other methods.

Experimental Protocols: Synthesis

Method 1: Corey-Bakshi-Shibata (CBS) Reduction (Representative Protocol)

This protocol is adapted from established procedures for the enantioselective reduction of acetophenone analogs.[3]

Materials:

  • This compound

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.).

  • Cool the flask to 0 °C and add borane-THF complex (1.0 M in THF, 0.6 eq.) dropwise. Stir the solution for 15 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Add the ketone solution dropwise to the reaction mixture at -78 °C over 30 minutes.

  • Stir the reaction at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl to the residue and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for CBS Reduction

cbs_reduction_workflow cluster_prep Catalyst Activation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification catalyst CBS Catalyst activation Activation (0°C, 15 min) catalyst->activation borane_thf BH3·THF borane_thf->activation activated_catalyst Activated Catalyst activation->activated_catalyst reduction Reduction (-78°C) activated_catalyst->reduction ketone This compound in THF ketone->reduction crude_product Crude Product Mixture reduction->crude_product quench Quench with MeOH crude_product->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification final_product Enantiopure Alcohol purification->final_product biocatalytic_reduction_workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_workup Work-up and Purification culture Yeast Culture incubation Incubation (30°C, 24-48h) culture->incubation harvest Harvest & Wash Cells incubation->harvest reduction Bioreduction (30°C) harvest->reduction ketone Substrate & Co-substrate ketone->reduction reaction_mixture Reaction Mixture reduction->reaction_mixture centrifugation Cell Removal reaction_mixture->centrifugation extraction Solvent Extraction centrifugation->extraction purification Chromatography extraction->purification final_product Enantiopure Alcohol purification->final_product hplc_analysis_workflow cluster_method_dev Method Development cluster_params Parameters cluster_analysis Sample Analysis start Start: Racemic & Enriched Samples initial_screen Initial Screening (e.g., 90:10 Hexane/IPA) start->initial_screen optimization Optimization initial_screen->optimization mobile_phase Mobile Phase Ratio optimization->mobile_phase Adjust flow_rate Flow Rate optimization->flow_rate Adjust temperature Temperature optimization->temperature Adjust injection Inject Sample optimization->injection Optimized Method detection UV Detection injection->detection chromatogram Obtain Chromatogram detection->chromatogram calculation Calculate Enantiomeric Excess (e.e.) chromatogram->calculation end End: Report e.e. calculation->end

References

Benchmarking the Efficacy of 3-Chloro-1-(2-fluorophenyl)propan-1-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of an optimal synthetic intermediate is a critical decision that profoundly impacts the efficiency, yield, and overall economic viability of a drug development pipeline. This guide provides a comprehensive analysis of 3-Chloro-1-(2-fluorophenyl)propan-1-one, a versatile β-haloketone, benchmarking its performance against common alternatives in the synthesis of valuable pharmaceutical scaffolds.

Executive Summary

This compound is a key building block in organic synthesis, particularly in the construction of heterocyclic systems relevant to central nervous system (CNS) agents. Its utility stems from the presence of three reactive centers: the electrophilic carbonyl group, the activated α-carbon, and the carbon bearing the chloro group, which is susceptible to nucleophilic substitution. This guide will delve into the synthetic routes to this intermediate, its applications, and a comparative analysis of its efficacy against other structurally similar intermediates.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Fluorobenzene Fluorobenzene AlCl3 AlCl₃ ChloropropionylChloride 3-Chloropropionyl Chloride Target This compound AlCl3->Target Friedel-Crafts Acylation

Caption: General workflow for the synthesis of this compound.

Comparative Data on Friedel-Crafts Acylation

While specific yield data for the synthesis of this compound is not extensively published in comparative studies, we can infer its efficacy from analogous reactions reported in the literature. The yield of Friedel-Crafts acylation is highly dependent on the substrate, catalyst, and reaction conditions.

Acyl ChlorideAromatic SubstrateCatalystSolventYield (%)Reference
3-Chloropropionyl ChlorideBenzeneAlCl₃Dichloromethane97[1]
Benzoyl ChlorideAnisoleHBEA Zeolite-83[2]
p-CF₃-Benzoyl ChlorideN-MethylpyrroleResorcinarene CapsuleCHCl₃99[3][4]
Acetyl ChlorideTolueneAlCl₃DichloromethaneHigh[4]

This table presents data from analogous reactions to provide a comparative context for the expected efficacy of the synthesis of this compound.

The high yields achieved in similar Friedel-Crafts acylations, particularly with related β-chloroketones, suggest that the synthesis of this compound can be a highly efficient process. The electron-donating effect of the fluorine atom in fluorobenzene, while also being inductively withdrawing, can influence the regioselectivity and reactivity, generally favoring para-substitution.

Efficacy as a Synthetic Intermediate: A Comparative Analysis

The primary utility of this compound lies in its role as a precursor to complex molecules, most notably in the synthesis of phenyl-piperazine derivatives, which are core structures in many antipsychotic drugs. The key reaction is the cyclization with a substituted aniline to form a heterocyclic core.

Comparison with Alternative Halogenated Intermediates

The choice of the halogen in a β-haloketone intermediate can significantly impact reactivity and cost. Below is a comparison of this compound with its bromo- and iodo-analogs.

IntermediateRelative ReactivityRelative CostKey AdvantagesKey Disadvantages
This compound ModerateLowCost-effective, stableLess reactive than bromo/iodo analogs
3-Bromo-1-(2-fluorophenyl)propan-1-oneHighModerateHigher reactivity, good leaving groupMore expensive, potentially less stable
3-Iodo-1-(2-fluorophenyl)propan-1-oneVery HighHighExcellent leaving group, highest reactivityHighest cost, least stable

The chloro-derivative offers a balance of reactivity and cost-effectiveness, making it an attractive choice for large-scale industrial synthesis. While the bromo- and iodo-analogs may offer faster reaction times, the increased cost and potential for side reactions due to higher reactivity can be significant drawbacks.

Application in the Synthesis of Phenyl-Piperazine Scaffolds

A critical application of this compound is in the synthesis of precursors for drugs such as certain atypical antipsychotics. The general synthetic pathway involves the reaction of the intermediate with a substituted aniline followed by cyclization.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Intermediate This compound C₉H₈ClFO Alkylation N-Alkylation Intermediate->Alkylation Aniline Substituted Aniline Ar-NH₂ Aniline->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Product Phenyl-Piperazine Derivative Cyclization->Product

Caption: Synthetic pathway to Phenyl-Piperazine derivatives.

The efficacy of this process is contingent on the yield of the initial N-alkylation step and the subsequent intramolecular cyclization. While direct comparative data for this compound in this specific sequence is limited in the available literature, the principles of nucleophilic substitution and cyclization reactions are well-established. The choice of the chloro-intermediate often provides a good compromise between reaction rate and the prevention of over-alkylation or other side reactions that can occur with more reactive halo-analogs.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, a general procedure for a Friedel-Crafts acylation to produce a similar β-chloroketone is provided below, based on a reported synthesis of 3-chloropropiophenone[1].

General Protocol for Friedel-Crafts Acylation

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 3-Chloropropionyl Chloride

  • Fluorobenzene

  • Ice

  • Concentrated Hydrochloric Acid

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Pentane (for recrystallization)

Procedure:

  • A suspension of anhydrous AlCl₃ (1.25 eq.) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • A solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous DCM is added dropwise to the cooled suspension.

  • Following this, a solution of fluorobenzene (1.0 eq.) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction mixture is then carefully poured onto a mixture of ice and concentrated hydrochloric acid with stirring.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic phases are washed with water and dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as pentane to afford the final product.

Note: This is a generalized procedure and requires optimization for the specific synthesis of this compound. Reaction monitoring by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.

Conclusion

This compound stands as a valuable and efficient synthetic intermediate, particularly for the construction of pharmacologically relevant heterocyclic scaffolds. Its synthesis via Friedel-Crafts acylation is a robust and high-yielding process. When compared to its bromo- and iodo- counterparts, the chloro-derivative offers a superior balance of reactivity and cost, making it a preferred choice for process chemistry and large-scale manufacturing. While direct comparative studies are not abundant, the available data from analogous systems strongly support its efficacy as a key building block in modern drug discovery and development. Further research into direct comparative studies would be beneficial to fully elucidate its advantages in specific synthetic pathways.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of 3-Chloro-1-(2-fluorophenyl)propan-1-one, a halogenated organic compound. Adherence to these procedures is critical to minimize risks and maintain a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

Disposal Plan: Operational Steps

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Halogenated organic compounds should not be disposed of down the drain or mixed with non-hazardous waste.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step. This compound is a halogenated organic compound and must be collected in a designated, properly labeled waste container.

  • Do: Collect all waste containing this compound in a container specifically marked for "Halogenated Organic Waste."[1][2][3]

  • Do Not: Mix with non-halogenated organic solvents, as this can complicate and increase the cost of disposal.[4]

  • Do Not: Mix with other waste categories such as strong acids, bases, or oxidizers.[3][4]

Step 2: Container Management

Use only approved, chemically compatible containers for waste collection. Containers should be in good condition with a secure, tight-fitting lid.[2][5]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[2] If other halogenated solvents are added to the same container, a list of all components and their approximate percentages should be maintained.

  • Keep the waste container closed at all times, except when adding waste.[2][4]

  • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4][5]

Step 3: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the halogenated waste container.[6] The disposal will typically involve controlled incineration at a specialized facility.[7]

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.[8] Collect the absorbent material and contaminated items into a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not available, the guiding principle is that as a halogenated organic compound, it is subject to stringent disposal regulations. The following table summarizes the key disposal parameters:

ParameterGuidelineSource
Disposal Method Licensed Chemical Waste Disposal (Incineration)[6][7]
Waste Classification Halogenated Organic Waste[1][2][3]
Drain Disposal Strictly Prohibited[2][3]
Waste Container Labeled, sealed, and chemically compatible[2][5]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow Disposal Workflow for this compound A Start: Generation of Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Is the waste container for 'Halogenated Organic Waste'? C->D E Obtain and label a dedicated 'Halogenated Organic Waste' container D->E No F Transfer waste to the container D->F Yes E->F G Securely seal the container F->G H Store container in a designated satellite accumulation area G->H I Contact EHS or licensed waste disposal contractor H->I J End: Professional Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chloro-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Chloro-1-(2-fluorophenyl)propan-1-one, a chemical intermediate utilized in pharmaceutical and chemical research.[1] Adherence to these procedures is vital for ensuring the safety of all laboratory personnel.

Chemical Profile and Hazards:

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.

Body Part Personal Protective Equipment Standard Rationale
Eyes/Face Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.To protect against splashes and airborne particles that can cause serious eye irritation.[3]
Skin Chemical-resistant gloves (e.g., Butyl rubber, Viton®) and a lab coat or impervious clothing.Follow EU Directive 89/686/EEC and EN 374.To prevent skin contact which can cause irritation.[3][4]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge is required if vapors, aerosols, or dust are generated.Follow national and local regulations for respirator use.To prevent inhalation of irritant vapors, mists, or dust.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure and risk. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure proper ventilation (fume hood) prep_1->prep_2 prep_3 Don appropriate Personal Protective Equipment (PPE) prep_2->prep_3 handling_1 Weigh and dispense in a fume hood prep_3->handling_1 handling_2 Avoid generating dust or aerosols handling_1->handling_2 spill_1 Evacuate and alert others handling_1->spill_1 In case of spill handling_3 Keep container tightly closed when not in use handling_2->handling_3 disposal_1 Collect waste in a labeled, sealed container handling_3->disposal_1 End of Experiment spill_2 Use absorbent material for liquid spills spill_1->spill_2 spill_3 Follow emergency procedures for personal exposure spill_2->spill_3 disposal_2 Dispose of as hazardous chemical waste disposal_1->disposal_2 disposal_3 Follow all local, state, and federal regulations disposal_2->disposal_3

Caption: This diagram outlines the safe handling workflow for this compound.

Experimental Protocols:

1. General Handling:

  • Always work in a well-ventilated chemical fume hood.[3]

  • Avoid direct contact with the chemical. Use the specified PPE at all times.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Use non-sparking tools and equipment to prevent ignition.[3]

  • Ensure eyewash stations and safety showers are readily accessible.[5]

2. First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous waste. Chemical waste generators are responsible for correctly classifying the waste according to local, regional, and national regulations.[5]

  • Containment: Collect all waste, including contaminated materials, in a suitable, labeled, and tightly sealed container.[3]

  • Disposal Method: Dispose of the chemical waste through a licensed chemical destruction facility. Controlled incineration with flue gas scrubbing may be a suitable method.[6] Do not dispose of this chemical down the drain.[6]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, they should be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.